The Core Mechanism of Teneligliptin on DPP-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus.[1] Its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus.[1] Its efficacy is rooted in a highly specific and sustained inhibition of the DPP-4 enzyme, which plays a pivotal role in glucose homeostasis. This guide provides a comprehensive technical overview of the molecular interactions, binding kinetics, and thermodynamic profile that define the mechanism of action of Teneligliptin on the DPP-4 enzyme. Detailed experimental methodologies for key analytical techniques are provided, alongside a quantitative summary of binding parameters and visual representations of the associated signaling pathways and experimental workflows.
Introduction to DPP-4 Inhibition and the Role of Teneligliptin
Dipeptidyl peptidase-4 is a serine protease that is ubiquitously expressed on the surface of various cell types and exists in a soluble form in plasma.[2][3] Its primary physiological role in glucose metabolism is the inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[4][6] The enzymatic action of DPP-4 rapidly degrades active GLP-1 and GIP, thereby attenuating their insulinotropic effects.[5]
DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that competitively and reversibly bind to the active site of the DPP-4 enzyme, preventing the degradation of incretins.[7][8] This leads to elevated levels of active GLP-1 and GIP, which in turn enhances the body's natural ability to regulate blood glucose levels, particularly in the postprandial state.[4][6]
Teneligliptin distinguishes itself through its unique chemical structure, characterized by a "J-shaped" conformation and an "anchor-lock domain," which contributes to its potent and long-lasting inhibitory activity.[1][2] It is classified as a Class 3 DPP-4 inhibitor, signifying its interaction with the S1, S2, and S2 extensive subsites of the enzyme's active site.[9][10][11]
Molecular Mechanism of Teneligliptin-DPP-4 Interaction
Binding Site and Key Interactions
The crystal structure of the human DPP-4 enzyme in complex with Teneligliptin (PDB ID: 3VJK) reveals the precise molecular interactions that underpin its inhibitory function.[3] Teneligliptin binds to the active site of DPP-4, which is a large cavity composed of several subsites.[2] The key interactions are summarized below:
S1 Subsite: This hydrophobic pocket accommodates the pyrrolidine ring of Teneligliptin. The pyrrolidine ring forms hydrogen bonds with the side chains of Glutamic acid residues Glu205 and Glu206.[2]
S2 Subsite: This subsite is also largely hydrophobic.
S2 Extensive Subsite: The phenyl-pyrazole moiety of Teneligliptin occupies the S2 extensive subsite, forming a crucial π-π stacking interaction with the side chain of Phenylalanine residue Phe357.[2][3] This interaction is a key contributor to the high potency of Teneligliptin.[2]
The unique "anchor-lock" binding mechanism of Teneligliptin contributes to its prolonged inhibition of DPP-4.[1][2]
Signaling Pathway of DPP-4 Inhibition
The inhibition of DPP-4 by Teneligliptin initiates a cascade of physiological events that ultimately lead to improved glycemic control. This signaling pathway is depicted in the diagram below.
Teneligliptin's Crucial Role in Glucose-Dependent Insulin Secretion: A Technical Guide
For Immediate Release This technical guide provides a comprehensive overview of the mechanism of action of teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, with a specific focus on its role in glucose-de...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, with a specific focus on its role in glucose-dependent insulin secretion. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visualizations of key biological pathways.
Core Mechanism of Action: Enhancing the Incretin Effect
Teneligliptin is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus (T2DM).[1][2][3] Its primary mechanism of action is the potent and sustained inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][4][5] DPP-4 is responsible for the rapid degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][5]
By inhibiting DPP-4, teneligliptin increases the circulating levels of active GLP-1 and GIP.[1][2][3] This enhancement of the incretin effect leads to two key physiological responses in a glucose-dependent manner:
Increased Insulin Secretion: Elevated levels of active GLP-1 and GIP stimulate the pancreatic β-cells to synthesize and release insulin in response to rising blood glucose levels, particularly after a meal.[1][2][3]
Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[2][3]
This glucose-dependent action is a critical feature of teneligliptin, as it minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic medications.[1][5]
Quantitative Impact on Glycemic Control and Pancreatic Function
Clinical studies have consistently demonstrated the efficacy of teneligliptin in improving glycemic control in patients with T2DM.
Table 1: Summary of Teneligliptin's Efficacy on Glycemic and Pancreatic Beta-Cell Function Parameters
Parameter
Dosage
Study Population
Key Findings
Reference
Glycated Hemoglobin (HbA1c)
20 mg/day
T2DM patients
Significant reduction of 0.82% compared to placebo.
Signaling Pathways of Teneligliptin-Mediated Insulin Secretion
The binding of active GLP-1 to its receptor (GLP-1R) on pancreatic β-cells initiates a cascade of intracellular signaling events that culminate in insulin exocytosis. Teneligliptin, by preserving active GLP-1, facilitates this process.
The Genesis of a Third-Generation DPP-4 Inhibitor: A Technical Guide to the Discovery and Development of Teneligliptin
For Researchers, Scientists, and Drug Development Professionals Abstract Teneligliptin, a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant advancement in the management of type 2 diabet...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teneligliptin, a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). Its discovery and development have been driven by the pursuit of a potent, selective, and long-acting agent with a favorable safety profile. This technical guide provides an in-depth exploration of the core scientific principles and methodologies that underpinned the journey of Teneligliptin from a promising chemical entity to a clinically effective therapeutic. Key aspects covered include its unique molecular structure, the intricacies of its binding to the DPP-4 enzyme, detailed experimental protocols for its evaluation, a comprehensive summary of its clinical efficacy and safety, and an overview of its chemical synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of diabetology and pharmaceutical sciences.
Introduction: The Rationale for a Third-Generation DPP-4 Inhibitor
The inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme has emerged as a cornerstone of T2DM therapy. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a vital role in glucose homeostasis by stimulating glucose-dependent insulin secretion and suppressing glucagon release. By inhibiting DPP-4, gliptins prolong the action of endogenous incretins, leading to improved glycemic control with a low risk of hypoglycemia.[1]
The development of third-generation DPP-4 inhibitors like Teneligliptin was motivated by the desire to enhance potency, prolong the duration of action, and improve the safety and tolerability profile compared to earlier agents. Teneligliptin, developed by Mitsubishi Tanabe Pharma Corporation, is distinguished by its unique chemical structure and pharmacokinetic properties.[2]
The Molecular Discovery of Teneligliptin: A Unique "J-Shaped" Structure
A defining feature of Teneligliptin is its rigid, "J-shaped" molecular structure, formed by five contiguous rings.[3] This unique conformation is crucial for its high-potency and sustained inhibition of the DPP-4 enzyme. The structure facilitates a strong and extensive interaction with the enzyme's active site.
Teneligliptin is classified as a class 3 DPP-4 inhibitor, meaning it binds to the S1, S2, and S2 extensive subsites of the DPP-4 enzyme.[4] This multi-point interaction, particularly the engagement with the S2 extensive subsite, contributes to a more stable and effective inhibition compared to some other gliptins.[4][5] This "anchor-lock domain" mechanism results in a potent and long-lasting action.[4]
Mechanism of Action: Potentiating the Incretin Pathway
Teneligliptin's therapeutic effect is mediated through the potentiation of the endogenous incretin system. By competitively and reversibly inhibiting the DPP-4 enzyme, it prevents the breakdown of GLP-1 and GIP. The resulting increase in active incretin levels leads to several beneficial downstream effects for glucose control:
Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose levels.[1]
Suppression of Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[1]
Improved β-Cell Function: Studies have suggested that Teneligliptin can help preserve and improve the function of pancreatic β-cells over time.[1]
The glucose-dependent nature of these actions is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic medications.[1]
Figure 1: Signaling pathway of Teneligliptin's action.
Data Presentation: Clinical Efficacy and Safety
Numerous clinical trials have demonstrated the efficacy and safety of Teneligliptin in patients with T2DM. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Teneligliptin Monotherapy (20 mg/day) vs. Placebo
Data from a Bayesian network meta-analysis.[10] A dose increase from 20 mg to 40 mg in patients with inadequate glycemic control resulted in a mean HbA1c reduction of 0.50 ± 0.44%.[11]
Table 3: Safety Profile of Teneligliptin vs. Placebo
Dimethyl sulfoxide (DMSO) for compound dissolution
96-well black, flat-bottom microplates
Fluorescence microplate reader
Procedure:
Compound Preparation: Prepare a stock solution of Teneligliptin in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.
Enzyme and Substrate Preparation: Dilute the recombinant human DPP-4 enzyme and the Gly-Pro-AMC substrate to their working concentrations in cold assay buffer.
Assay Setup:
Blank wells: Add assay buffer only.
Negative control (100% activity): Add DPP-4 enzyme solution and assay buffer.
Inhibitor wells: Add DPP-4 enzyme solution and the various dilutions of Teneligliptin.
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow Teneligliptin to bind to the enzyme.
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
Measurement: Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
Data Analysis: Calculate the percentage of inhibition for each concentration of Teneligliptin compared to the uninhibited control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[13][14]
Figure 2: Workflow for the in vitro DPP-4 inhibition assay.
In Vivo Animal Studies in a Diabetic Model
Objective: To evaluate the anti-diabetic effects of Teneligliptin in a chemically-induced model of diabetes.
Animal Model:
Induction of Diabetes: Diabetes is induced in rodents (e.g., rats or mice) by intraperitoneal injection of alloxan or streptozotocin (STZ).[15][16][17] A consistent fasting blood glucose level above a predetermined threshold (e.g., 250-300 mg/dL) confirms the diabetic state.[15]
Experimental Design:
Animal Groups:
Non-diabetic control group
Diabetic control group (vehicle-treated)
Teneligliptin-treated group (diabetic animals receiving Teneligliptin)
Drug Administration: Teneligliptin is administered orally at the desired dose (e.g., 30 mg/kg).
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points before and after drug administration to measure blood glucose levels.
Parameters Measured:
Fasting blood glucose (FBG)
Postprandial glucose (PPG) after an oral glucose tolerance test (OGTT)
HbA1c levels over a longer treatment period
Data Analysis: The changes in blood glucose parameters are compared between the different experimental groups to assess the efficacy of Teneligliptin.[16]
Pharmacokinetic Studies in Humans
Objective: To determine the pharmacokinetic profile of Teneligliptin in healthy human subjects.
Study Design:
A typical study design is an open-label, single-dose or multiple-dose, crossover, or parallel-group study.[18][19]
Procedure:
Subject Enrollment: Healthy volunteers are enrolled after providing informed consent.
Drug Administration: A single oral dose of Teneligliptin (e.g., 20 mg) is administered.
Blood Sampling: Serial blood samples are collected at predefined time points over a 24- to 72-hour period.
Bioanalysis: Plasma concentrations of Teneligliptin are quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). A deuterated internal standard (Teneligliptin D8) is often used for accurate quantification.[15]
Pharmacokinetic Parameters Calculated:
Maximum plasma concentration (Cmax)
Time to reach Cmax (Tmax)
Area under the plasma concentration-time curve (AUC)
Elimination half-life (t1/2)
Apparent volume of distribution (Vd/F)
Total clearance (CL/F)
Data Analysis: The pharmacokinetic parameters are calculated using non-compartmental analysis.[18][20]
Chemical Synthesis of Teneligliptin
The synthesis of Teneligliptin involves a multi-step process. A common synthetic route is outlined below:
Synthesis of Key Intermediates: The synthesis typically starts with the preparation of two key intermediates:
A protected pyrrolidine derivative, such as tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate.[21]
Reductive Amination: The two intermediates are coupled via reductive amination to form the core structure of Teneligliptin. This step often utilizes a reducing agent like sodium triacetoxyborohydride.[22]
Deprotection: The protecting group on the pyrrolidine ring (e.g., tert-butoxycarbonyl) is removed, typically using an acid such as trifluoroacetic acid.[23]
Purification and Salt Formation: The final product is purified, often by column chromatography, and may be converted to a pharmaceutically acceptable salt, such as the hydrobromide hydrate, for improved stability and handling.[23][24][25]
Figure 3: A simplified workflow for the chemical synthesis of Teneligliptin.
Conclusion: A Promising Therapeutic Option
The discovery and development of Teneligliptin exemplify a rational approach to drug design, resulting in a third-generation DPP-4 inhibitor with a distinct pharmacological profile. Its unique "J-shaped" structure confers high potency and a prolonged duration of action, allowing for once-daily dosing. Extensive clinical data have established its efficacy in improving glycemic control and its favorable safety profile, with a low risk of hypoglycemia. The dual elimination pathways of Teneligliptin, involving both hepatic metabolism and renal excretion, are a notable advantage, as they may not require dose adjustments in patients with renal impairment.[2] This in-depth technical guide has provided a comprehensive overview of the key scientific and methodological aspects of Teneligliptin's journey from concept to clinical application, offering valuable insights for professionals in the field of drug discovery and development.
Teneligliptin: A Comprehensive Technical Guide on its Pharmacological Properties and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals Abstract Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the management of type 2 diabetes mellitus. This...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the management of type 2 diabetes mellitus. This technical guide provides an in-depth review of the pharmacological properties and oral bioavailability of teneligliptin, intended for researchers, scientists, and professionals in drug development. The document details its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and factors influencing its oral absorption. Quantitative data are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are provided to facilitate a comprehensive understanding of this important therapeutic agent.
Introduction
Teneligliptin is an oral hypoglycemic agent that belongs to the gliptin class of drugs.[1] It exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme, which plays a crucial role in glucose homeostasis.[2][3] By preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), teneligliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels.[2][3][4] Its unique "J-shaped" structure contributes to its high potency and long-lasting inhibitory effect on the DPP-4 enzyme.[1] This guide delves into the core pharmacological attributes and bioavailability of teneligliptin, presenting key data and methodologies for the scientific community.
Pharmacological Properties
Mechanism of Action
Teneligliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[5] DPP-4 is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP, which are released from the gastrointestinal tract in response to food intake.[4] By inhibiting DPP-4, teneligliptin increases the circulating levels of active GLP-1 and GIP.[3] This leads to several downstream effects that contribute to improved glycemic control:
Enhanced Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.[2]
Suppressed Glucagon Secretion: Elevated GLP-1 levels also act on pancreatic α-cells to inhibit the secretion of glucagon, a hormone that raises blood glucose levels.[2]
Delayed Gastric Emptying: GLP-1 is also known to slow down the rate of gastric emptying, which helps to reduce postprandial glucose excursions.[6]
The signaling pathway illustrating the mechanism of action of teneligliptin is depicted below.
Mechanism of Action of Teneligliptin.
Pharmacodynamics
The pharmacodynamic effect of teneligliptin is characterized by its potent and sustained inhibition of the DPP-4 enzyme. In vitro studies have demonstrated that teneligliptin is a highly potent inhibitor of both recombinant human DPP-4 and human plasma DPP-4.[7][8] Clinical studies in patients with type 2 diabetes have shown that a 20 mg once-daily dose of teneligliptin leads to a significant and prolonged inhibition of plasma DPP-4 activity, exceeding 60% even at 24 hours post-dose.[6][9]
Table 1: Pharmacodynamic Properties of Teneligliptin
Teneligliptin exhibits a favorable pharmacokinetic profile characterized by rapid absorption, a relatively long half-life allowing for once-daily dosing, and dual routes of elimination.[7][10]
Table 2: Pharmacokinetic Parameters of Teneligliptin in Healthy Adults
Teneligliptin is metabolized to a moderate extent, primarily by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[7][9] The major metabolite identified in plasma is a thiazolidine-1-oxide derivative (M1).[7][12] Elimination of teneligliptin occurs through both hepatic metabolism and renal excretion of the unchanged drug.[7][9] Approximately 34% of the drug is excreted unchanged in the urine.[9] This dual elimination pathway is clinically significant as it means no dose adjustment is required for patients with renal impairment.[7][10]
Oral Bioavailability
The oral bioavailability of teneligliptin is reported to be high, with one source stating it as 87%.[13] This indicates that a substantial fraction of the orally administered dose reaches the systemic circulation in an unchanged form. The high oral bioavailability contributes to its predictable pharmacokinetic profile and therapeutic efficacy.
Factors that could potentially influence the oral bioavailability of a drug include food effects, first-pass metabolism, and drug-drug interactions. For teneligliptin, co-administration with food does not significantly affect its overall exposure (AUC), although it may slightly delay the time to reach peak plasma concentration.[3] Its metabolism by CYP3A4 suggests a potential for drug interactions with strong inhibitors or inducers of this enzyme; however, studies have shown that even potent CYP3A4 inhibitors like ketoconazole do not cause clinically significant increases in teneligliptin exposure.[8]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol describes a common method for determining the inhibitory potency (IC₅₀) of teneligliptin against the DPP-4 enzyme using a fluorometric assay.
Objective: To quantify the concentration of teneligliptin required to inhibit 50% of DPP-4 activity.
Reagent Preparation: Prepare a stock solution of teneligliptin in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer to obtain a range of test concentrations.
Assay Setup:
Blank wells: Add assay buffer only.
Enzyme control wells (100% activity): Add DPP-4 enzyme solution and assay buffer.
Inhibitor wells: Add DPP-4 enzyme solution and the various dilutions of teneligliptin.
Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.[14]
Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the enzymatic reaction.[14]
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[14]
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each teneligliptin concentration relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[14]
Workflow for an In Vitro DPP-4 Inhibition Assay.
Oral Bioavailability Study in Humans
This protocol outlines a typical clinical trial design for determining the oral bioavailability and pharmacokinetic profile of teneligliptin in healthy human subjects.
Objective: To determine the rate and extent of absorption of orally administered teneligliptin.
Study Design: A single-center, open-label, single-dose, crossover study.
Participants: Healthy adult volunteers.
Procedure:
Dosing: After an overnight fast, subjects receive a single oral dose of teneligliptin (e.g., 20 mg) with a standardized volume of water.[13][15]
Blood Sampling: Serial blood samples are collected in tubes containing an anticoagulant at pre-defined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).[13]
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.[9]
Bioanalytical Method: The concentration of teneligliptin in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6][12]
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t₁/₂.
Bioavailability Calculation: Absolute oral bioavailability can be determined by comparing the AUC after oral administration with the AUC after intravenous administration of a known dose of teneligliptin.
Workflow of a Human Oral Bioavailability Study.
Conclusion
Teneligliptin is a potent and selective DPP-4 inhibitor with a well-characterized pharmacological profile. Its mechanism of action, leading to enhanced incretin hormone levels, provides effective glycemic control in patients with type 2 diabetes mellitus. The favorable pharmacokinetic properties of teneligliptin, including rapid absorption, a long elimination half-life enabling once-daily administration, and high oral bioavailability, make it a valuable therapeutic option. Furthermore, its dual elimination pathway simplifies its use in patients with renal impairment. The experimental methodologies detailed in this guide provide a framework for the continued investigation and understanding of teneligliptin and other DPP-4 inhibitors in drug discovery and development.
Teneligliptin's Effect on Incretin Hormones GLP-1 and GIP: A Technical Guide
Abstract: This document provides a comprehensive technical overview of the pharmacological effects of teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, on the incretin hormones glucagon-like peptide-1 (GLP-1) an...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract: This document provides a comprehensive technical overview of the pharmacological effects of teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, on the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). It details the mechanism of action, summarizes quantitative data from clinical and preclinical studies, outlines common experimental protocols, and visualizes key pathways and workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and diabetes research.
Introduction: The Role of Incretins and DPP-4 Inhibition
Incretin hormones, primarily GLP-1 and GIP, are released by enteroendocrine cells in the gut in response to nutrient intake.[1] These hormones are crucial for maintaining glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[2][3] However, the enzymatic activity of dipeptidyl peptidase-4 (DPP-4) rapidly inactivates GLP-1 and GIP, limiting their physiological effects.[1][4]
Teneligliptin is a potent and selective DPP-4 inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1][2] By inhibiting the DPP-4 enzyme, teneligliptin prevents the degradation of incretin hormones, thereby increasing the circulating levels of their active forms.[2][3] This enhancement of the incretin system leads to improved glycemic control, particularly in the postprandial state, with a low risk of hypoglycemia.[1][2] Teneligliptin exhibits a unique chemical structure that contributes to its high potency and long-lasting effect.[1][2]
Mechanism of Action
Teneligliptin functions as a competitive and reversible inhibitor of the DPP-4 enzyme.[5] This inhibition prevents the cleavage of GLP-1 and GIP, leading to a two- to threefold increase in their active concentrations.[6] The elevated levels of active GLP-1 and GIP then potentiate insulin secretion and inhibit glucagon secretion in a glucose-dependent manner, ultimately lowering blood glucose levels.[2][3][7]
Caption: Mechanism of teneligliptin action on the incretin system. (Max-width: 760px)
Incretin Hormone Signaling Pathway
Both GLP-1 and GIP exert their effects by binding to specific G protein-coupled receptors (GPCRs), namely GLP-1R and GIPR, on the surface of pancreatic β-cells.[8] Activation of these receptors initiates downstream signaling cascades, primarily through the activation of adenylate cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP-2 (Epac2), which collectively enhance glucose-dependent insulin exocytosis.[9]
Caption: Shared GLP-1 and GIP signaling pathways in pancreatic β-cells. (Max-width: 760px)
Quantitative Effects on GLP-1 and GIP Levels
Clinical studies have consistently demonstrated that teneligliptin administration leads to significant increases in active GLP-1 and GIP concentrations.
Studies in Patients with Type 2 Diabetes
A study involving ten T2DM patients treated with teneligliptin (20 mg/day) for three days showed significant elevations in both fasting and postprandial active incretin levels.[10]
Hormone
Time Point
Pre-Treatment (pmol/L)
Post-Teneligliptin (pmol/L)
Fold Increase
Active GLP-1
Fasting
1.1 ± 0.2
2.1 ± 0.3
~1.9x
Postprandial (AUC 0-180 min)
121.2 ± 30.0
288.6 ± 60.0
~2.4x
Active GIP
Fasting
1.8 ± 0.3
2.5 ± 0.4
~1.4x
Postprandial (AUC 0-180 min)
1080.0 ± 240.0
2580.0 ± 480.0
~2.4x
Table 1: Effect of 3-day teneligliptin (20 mg/day) treatment on active incretin levels in T2DM patients. Data adapted from Eto et al., 2015.[10]
Studies in Non-Diabetic Obese Individuals
A 48-week, randomized, placebo-controlled study in 150 non-diabetic obese subjects investigated the effect of teneligliptin (20 mg twice daily). The results showed a significant improvement in GLP-1 levels in the treatment group.[11][12]
Parameter
Group
Baseline
End of Study (48 Weeks)
Mean Difference
GLP-1 (pg/mL)
Teneligliptin (n=75)
45.2 ± 15.1
121.6 ± 30.2
+76.42
Placebo (n=75)
44.8 ± 14.9
46.5 ± 15.3
+1.7
Table 2: Effect of 48-week teneligliptin treatment on GLP-1 levels in non-diabetic obese individuals. Data adapted from a 2024 study.[11]
Preclinical and Pharmacodynamic Studies
In Zucker fatty rats, a single administration of teneligliptin (≥ 0.1 mg/kg) increased the maximum plasma concentration of GLP-1 during an oral carbohydrate-loading test.[13]
A study quantifying active GLP-1 via liquid chromatography-tandem mass spectrometry (LC-MS/MS) found that a 20 mg dose of teneligliptin resulted in a maximum active GLP-1 concentration of 331 ± 28.0 fg/ml at 1.05 hours post-dose.[14]
Experimental Protocols and Methodologies
The assessment of teneligliptin's effect on incretin hormones involves specific clinical and analytical protocols.
Clinical Study Design
A common approach is a randomized, double-blind, placebo-controlled trial.[11][15]
Participants: Subjects are typically patients with T2DM or other relevant populations (e.g., obese individuals), often with specific inclusion/exclusion criteria such as age, HbA1c levels, and medication history.[10][11][15]
Intervention: Participants are randomized to receive a specific dose of teneligliptin (e.g., 20 mg once daily) or a placebo for a defined period, ranging from a few days to several weeks or months.[10][11][15]
Assessments: Blood samples are collected at baseline and at various time points after the intervention, typically in both fasting and postprandial (after a standardized meal or oral glucose tolerance test) states.[6][10] Continuous glucose monitoring (CGM) may also be used to assess glycemic fluctuations.[10][15]
Caption: Generalized workflow for a clinical trial assessing teneligliptin. (Max-width: 760px)
Analytical Methods for Incretin Measurement
Accurate quantification of active GLP-1 and GIP is critical due to their low circulating concentrations and rapid degradation.
Sample Collection and Handling: Blood samples must be collected in tubes containing a DPP-4 inhibitor (e.g., sitagliptin, vildagliptin) and a protease inhibitor cocktail to prevent ex vivo degradation of the active hormones.[16]
Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) are commonly used.[17] These methods utilize specific antibodies to detect either the total or the active (intact) forms of GLP-1 and GIP.[17][18] For instance, measuring active GLP-1 requires a sandwich assay that specifically targets the N-terminal portion of GLP-1 (7-36) amide.[17]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is an advanced and highly specific method for quantifying peptides like GLP-1.[14] It offers high sensitivity and can distinguish between different isoforms of the hormone, providing a precise measurement of the active form.[14]
Conclusion
Teneligliptin effectively enhances the incretin system by inhibiting the DPP-4 enzyme, leading to clinically and statistically significant increases in the circulating levels of active GLP-1 and GIP. This mechanism of action directly translates to improved glucose-dependent insulin secretion, suppression of glucagon, and better overall glycemic control in both diabetic and non-diabetic individuals. The quantitative data from diverse studies consistently support teneligliptin's role in potentiating the beneficial effects of these crucial metabolic hormones. Rigorous experimental design and advanced analytical techniques are paramount for accurately elucidating the pharmacodynamic effects of teneligliptin on the incretin axis.
A Deep Dive into Gliptins: A Structural and Functional Comparison of Teneligliptin and its Contemporaries
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," have emerged as a cornerstone in the management of type 2 dia...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," have emerged as a cornerstone in the management of type 2 diabetes mellitus (T2DM). By preventing the degradation of incretin hormones, they enhance glucose-dependent insulin secretion and suppress glucagon release. Teneligliptin, a potent and selective DPP-4 inhibitor, exhibits a unique structural and pharmacokinetic profile compared to other members of its class. This technical guide provides a comprehensive structural and functional comparison of Teneligliptin with other widely used gliptins, including Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin. We delve into their chemical structures, binding interactions with the DPP-4 enzyme, pharmacokinetic and pharmacodynamic properties, and clinical efficacy. Detailed experimental protocols for assessing DPP-4 inhibition are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of antidiabetic agents.
Introduction: The Role of DPP-4 Inhibition in Type 2 Diabetes
Type 2 diabetes is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), play a crucial role in glucose homeostasis. They are released from the gut in response to nutrient intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon secretion from α-cells. However, the therapeutic potential of native incretins is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).
DPP-4 inhibitors, a class of oral hypoglycemic agents, competitively and reversibly inhibit the DPP-4 enzyme, thereby increasing the circulating levels of active GLP-1 and GIP. This leads to enhanced incretin-mediated effects, resulting in improved glycemic control with a low risk of hypoglycemia. Teneligliptin is a notable member of this class, distinguished by its unique chemical structure and potent, sustained DPP-4 inhibition.
Structural Comparison of Gliptins
The chemical structures of gliptins are diverse, leading to differences in their binding modes to the DPP-4 enzyme and their pharmacokinetic profiles.
Chemical Structures
The following table summarizes the chemical structures of Teneligliptin and other prominent gliptins.
Gliptins are classified into different classes based on their binding interactions with the subsites of the DPP-4 active site. The primary binding pockets are S1 and S2, with some inhibitors also interacting with S1' and S2' subsites or an "S2 extensive" subsite.[4][17]
Class 1 (e.g., Vildagliptin, Saxagliptin): These are substrate-like inhibitors that form a covalent but reversible bond with the catalytic serine residue (Ser630) in the S1 pocket.[4]
Class 2 (e.g., Alogliptin, Linagliptin): These are non-substrate-like inhibitors that bind non-covalently to the active site, interacting with the S1, S2, and S1'/S2' subsites.[4]
Class 3 (e.g., Teneligliptin, Sitagliptin): These inhibitors also bind non-covalently but interact with the S1, S2, and the S2 extensive subsite.[4][12]
Teneligliptin possesses a unique, rigid, 'J-shaped' structure formed by five contiguous rings.[18] This structure contributes to its potent and sustained inhibition of the DPP-4 enzyme. The phenyl ring on the pyrazole moiety of Teneligliptin has a key interaction with the S2 extensive subsite, which enhances its potency and selectivity.[19][20]
The following table details the key amino acid interactions for each gliptin within the DPP-4 active site.
Gliptin
Key Interacting Residues in DPP-4 Active Site
Teneligliptin
Glu205, Glu206 (S2 subsite), and interactions with the S2 extensive subsite.[12][21]
The structural differences among gliptins translate into distinct functional characteristics, including their in vitro potency, pharmacokinetic profiles, and clinical efficacy.
In Vitro Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. A lower IC50 value indicates greater potency.
Gliptin
IC50 for DPP-4 (nM)
Teneligliptin
0.889 (recombinant human DPP-4), 1.75 (human plasma DPP-4)[24]
Sitagliptin
6.74 (recombinant human DPP-4), 4.88 (human plasma DPP-4)[24]
Vildagliptin
10.5 (recombinant human DPP-4), 7.67 (human plasma DPP-4)[24]
Saxagliptin
~1.3 (Ki)
Linagliptin
~1
Alogliptin
<10
Pharmacokinetic Properties
The pharmacokinetic profiles of gliptins vary significantly, particularly in their metabolism and routes of elimination, which has implications for dosing in patients with renal or hepatic impairment.
Parameter
Teneligliptin
Sitagliptin
Vildagliptin
Saxagliptin
Linagliptin
Alogliptin
Bioavailability
~60-70%
~87%
~85%
~75%
~30%
~75%
Tmax (hours)
1-2
1-4
1.5
0.5
1.5
1-2
Half-life (hours)
~24.2
~12.4
~2-3
~2.5 (parent), ~3.1 (active metabolite)
>100
~21
Metabolism
CYP3A4, FMO1, FMO3
Minimal
Hydrolysis
CYP3A4/5
Minimal
Minimal
Excretion
Renal and Hepatic
Primarily Renal
Primarily Renal
Renal and Hepatic
Primarily Biliary/Fecal
Primarily Renal
Dose Adjustment in Renal Impairment
No
Yes
Yes
Yes
No
Yes
Clinical Efficacy
Clinical trials have demonstrated the efficacy of all gliptins in improving glycemic control in patients with T2DM. Head-to-head comparative trials are limited, but meta-analyses provide insights into their relative effectiveness.
Parameter
Teneligliptin
Sitagliptin
Vildagliptin
Saxagliptin
Linagliptin
Alogliptin
HbA1c Reduction (as monotherapy)
-0.8% to -0.9%
-0.6% to -0.8%
-0.7% to -0.9%
-0.5% to -0.7%
-0.5% to -0.7%
-0.5% to -0.6%
Fasting Plasma Glucose Reduction (mg/dL)
~18
~15-20
~15-20
~15-20
~10-15
~15-20
Studies have shown that switching from other DPP-4 inhibitors to Teneligliptin can lead to further improvements in glycemic control in some patients.[7][22]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of gliptins against the DPP-4 enzyme.
Objective: To determine the IC50 value of a test compound (e.g., Teneligliptin) for DPP-4 enzyme activity.
Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The release of the fluorescent AMC moiety is proportional to the enzyme activity and is monitored using a fluorescence plate reader.
Prepare a stock solution of the test compound and reference gliptins in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the compounds in Assay Buffer to obtain a range of concentrations.
Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate to their working concentrations in Assay Buffer.
Assay Setup (in triplicate):
Blank wells: Add Assay Buffer only.
Enzyme control wells (100% activity): Add DPP-4 enzyme solution and Assay Buffer.
Inhibitor wells: Add DPP-4 enzyme solution and the various concentrations of the test compound.
Pre-incubation:
Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation:
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
Kinetic Measurement:
Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), taking readings at regular intervals (e.g., every 1-2 minutes).
Data Analysis:
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
Subtract the slope of the blank wells from all other wells.
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Rate of inhibitor well / Rate of enzyme control well)] x 100
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
DPP-4 Inhibition and Incretin Signaling Pathway
Caption: Signaling pathway of DPP-4 inhibitors in glucose homeostasis.
Experimental Workflow for In Vitro DPP-4 Inhibition Assay
Technical Guide: In Vitro Inhibition of Human Plasma DPP-4 by Teneligliptin
Audience: Researchers, Scientists, and Drug Development Professionals Introduction Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] The DPP-4 enzyme is a key regulator of glucose homeostasis, responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] By inhibiting DPP-4, Teneligliptin prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[5][6][7]
This technical guide provides a detailed overview of the in vitro inhibition of human plasma DPP-4 by Teneligliptin, presenting quantitative binding data, a comprehensive experimental protocol for assessing inhibitory activity, and visualizations of the underlying biochemical pathways and experimental workflows. Teneligliptin is distinguished by its unique, rigid 'J-shaped' structure, composed of five contiguous rings, which contributes to its high potency and sustained inhibitory action.[3][5]
Mechanism of Action
Teneligliptin functions as a competitive and reversible inhibitor of the serine protease DPP-4.[1] This inhibition prevents the degradation of active incretin hormones (GLP-1 and GIP), which are released by the gut in response to food intake.[1] The prolonged activity of these hormones enhances the body's natural glucose-regulating mechanisms. The key downstream effects include increased insulin synthesis and release from pancreatic β-cells and decreased glucagon secretion from pancreatic α-cells, both occurring in a glucose-dependent manner.[1][8] This targeted action leads to improved glycemic control with a minimal risk of hypoglycemia.[1][2] Teneligliptin is classified as a class 3 DPP-4 inhibitor, binding to the S1, S2, and S2 extensive subsites of the enzyme, which is a key factor in its high potency.[3][9]
Incretin Signaling Pathway
The following diagram illustrates the signaling pathway affected by Teneligliptin's inhibition of DPP-4.
Signaling pathway of DPP-4 inhibition by Teneligliptin.
Quantitative Analysis of Binding Affinity
The potency of a DPP-4 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Teneligliptin demonstrates superior potency against both recombinant human DPP-4 and human plasma-derived DPP-4 when compared to other gliptins like sitagliptin and vildagliptin.[3][10]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The determination of Teneligliptin's IC50 value is typically performed using a fluorometric in vitro DPP-4 inhibitor screening assay.[3] This method measures the enzymatic activity of DPP-4 by detecting the fluorescence of a product released from a fluorogenic substrate.
Objective: To determine the concentration of Teneligliptin required to inhibit 50% of DPP-4 enzyme activity in vitro.
Prepare a stock solution of Teneligliptin (e.g., 10 mM) in DMSO.
Perform serial dilutions of the Teneligliptin stock solution in Assay Buffer to achieve a range of test concentrations (e.g., 0.1 nM to 1 µM).[1]
Dilute the DPP-4 enzyme (recombinant or plasma) to the desired working concentration in cold Assay Buffer.
Prepare a working solution of the Gly-Pro-AMC substrate in Assay Buffer.
Assay Setup (96-well plate):
Blank Wells: Add Assay Buffer only to measure background fluorescence.
Enzyme Control Wells (100% Activity): Add DPP-4 enzyme solution and Assay Buffer.[1][3]
Inhibitor Wells: Add DPP-4 enzyme solution and the various dilutions of Teneligliptin.[1][3]
Pre-incubation:
Mix the contents of the wells thoroughly.
Incubate the microplate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1][3]
Reaction Initiation and Measurement:
Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.[1][3]
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[1][3] The rate of increase in fluorescence is proportional to DPP-4 activity.
Data Analysis:
Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time curve.
Subtract the background fluorescence rate (from blank wells) from all other measurements.
Determine the percentage of inhibition for each Teneligliptin concentration relative to the enzyme control (100% activity).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.[3]
Experimental Workflow Visualization
The following diagram provides a logical workflow for the in vitro DPP-4 inhibition assay.
Logical workflow for the in vitro DPP-4 inhibition assay.
Conclusion
Teneligliptin is a highly potent inhibitor of human plasma DPP-4, as demonstrated by its low nanomolar IC50 values in vitro.[3][5][10] Its efficacy stems from a unique chemical structure that facilitates strong and sustained binding to the DPP-4 enzyme.[3] The standardized fluorometric assay provides a reliable and reproducible method for quantifying this inhibitory activity, which is crucial for both preclinical research and quality control. A thorough understanding of its mechanism, involving the potentiation of the incretin signaling pathway, underpins its therapeutic value in managing type 2 diabetes.[1][7]
In-Depth Technical Guide: Metabolism of Teneligliptin by Cytochrome P450 3A4 and Flavin-Containing Monooxygenases
For Researchers, Scientists, and Drug Development Professionals Abstract Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, undergoes significant metabolism primarily mediated by cytochrome P450 (CYP) 3A4...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, undergoes significant metabolism primarily mediated by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), with a minor contribution from FMO1. The principal metabolic pathway is the oxidation of the thiazolidine ring, leading to the formation of teneligliptin sulfoxide (M1). This biotransformation is a critical determinant of the drug's pharmacokinetic profile and disposition. This guide provides a comprehensive overview of the in vitro and in vivo metabolism of teneligliptin, detailing the roles of CYP3A4 and FMOs. It includes a summary of quantitative metabolic data, detailed experimental protocols for key in vitro assays, and visual representations of the metabolic pathways and experimental workflows.
Introduction
Teneligliptin is an oral hypoglycemic agent utilized in the management of type 2 diabetes mellitus. Its mechanism of action involves the inhibition of DPP-4, an enzyme that inactivates incretin hormones, thereby enhancing glucose-dependent insulin secretion. Understanding the metabolic fate of teneligliptin is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and inter-individual variability in clinical response. The liver is the primary site of teneligliptin metabolism, where it is converted to various metabolites.
Metabolic Pathways and Key Enzymes
The metabolism of teneligliptin is characterized by the involvement of both CYP and FMO enzyme systems.
Primary Metabolic Pathway: The main metabolic transformation is the S-oxidation of the thiazolidine moiety to form teneligliptin sulfoxide (M1). A subsequent oxidation can lead to the formation of teneligliptin sulfone (M2).
Key Enzymes:
Cytochrome P450 3A4 (CYP3A4): A major contributor to the hepatic metabolism of teneligliptin.
Flavin-Containing Monooxygenase 3 (FMO3): Plays an equally important role in the S-oxidation of teneligliptin. FMO3 is the predominant FMO isoform in the human liver.
Flavin-Containing Monooxygenase 1 (FMO1): While primarily found in the kidneys, FMO1 also contributes to a lesser extent to teneligliptin metabolism.
The dual metabolic pathways involving both CYP3A4 and FMOs contribute to the balanced elimination of teneligliptin, potentially reducing the impact of genetic polymorphisms or drug-drug interactions affecting a single enzyme.
Metabolic pathway of teneligliptin.
Quantitative Metabolic Data
The following tables summarize the key quantitative data related to the metabolism and disposition of teneligliptin.
Table 1: Contribution of Metabolism to Teneligliptin Clearance
Parameter
Value
Reference
Contribution of Metabolism to Total Body Clearance
This section outlines the detailed methodologies for key in vitro experiments used to characterize the metabolism of teneligliptin.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to determine the metabolic stability and identify the metabolites of teneligliptin in a pooled HLM system.
Materials:
Teneligliptin
Pooled Human Liver Microsomes (HLM)
Potassium Phosphate Buffer (100 mM, pH 7.4)
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Acetonitrile (ACN)
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound)
Procedure:
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing HLM (final protein concentration typically 0.5-1.0 mg/mL) in potassium phosphate buffer.
Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes in a shaking water bath.
Initiation of Reaction: Initiate the metabolic reaction by adding teneligliptin (at various concentrations, e.g., 1-100 µM) and the NADPH regenerating system to the pre-incubated HLM mixture. The final volume of the incubation is typically 200 µL.
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
Termination of Reaction: Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
Analysis: Transfer the supernatant to a new tube and analyze for the disappearance of teneligliptin and the formation of metabolites using a validated LC-MS/MS method.
Workflow for in vitro metabolism assay.
Reaction Phenotyping using Recombinant Human Enzymes
This protocol aims to identify the specific CYP and FMO isoforms responsible for teneligliptin metabolism.
Materials:
Teneligliptin
Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells)
Recombinant human FMO isoforms (e.g., FMO1, FMO3, FMO5)
Appropriate buffers and cofactor systems for CYPs (NADPH regenerating system) and FMOs (NADPH)
Control microsomes (from the same expression system without the enzyme)
Procedure:
Incubation Setup: Prepare separate incubation mixtures for each recombinant enzyme and the control. Each mixture should contain the enzyme (e.g., 10-50 pmol/mL), buffer, and cofactors.
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
Reaction Initiation: Add teneligliptin to each mixture to start the reaction.
Incubation: Incubate at 37°C for a fixed time (e.g., 30 minutes).
Reaction Termination and Sample Processing: Follow the same procedure as described in the HLM assay (Section 4.1).
Analysis: Analyze the samples by LC-MS/MS to quantify the formation of metabolites. The rate of metabolite formation by each enzyme is compared to determine the relative contribution of each isoform.
Chemical Inhibition Assay
This assay confirms the involvement of specific enzyme families in teneligliptin metabolism using selective chemical inhibitors.
Materials:
Teneligliptin
Pooled Human Liver Microsomes (HLM)
Selective chemical inhibitors (e.g., ketoconazole for CYP3A4, methimazole for FMOs)
NADPH Regenerating System
Solvents for inhibitors (e.g., DMSO, methanol)
Procedure:
Pre-incubation with Inhibitor: Pre-incubate HLM with the selective inhibitor (or vehicle control) and the NADPH regenerating system at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
Reaction Initiation: Add teneligliptin to the pre-incubated mixture.
Incubation: Incubate at 37°C for a fixed time.
Reaction Termination and Sample Processing: Follow the same procedure as in the HLM assay.
Analysis: Analyze the samples by LC-MS/MS. The percentage of inhibition is calculated by comparing the rate of metabolite formation in the presence of the inhibitor to the vehicle control.
Workflow for chemical inhibition assay.
Conclusion
The metabolism of teneligliptin is a well-characterized process involving both CYP3A4 and FMOs, primarily FMO3. The formation of teneligliptin sulfoxide (M1) is the major metabolic pathway. The dual nature of its metabolic clearance suggests a lower susceptibility to clinically significant drug-drug interactions compared to drugs metabolized by a single pathway. The provided experimental protocols offer a framework for researchers to further investigate the metabolism of teneligliptin and other novel chemical entities. A thorough understanding of these metabolic pathways is essential for the safe and effective clinical use of teneligliptin.
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Teneligliptin in Bulk Drug
Introduction Teneligliptin is an oral anti-diabetic drug that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is used for the management of type 2 diabetes mellitus.[1][2] Accurate and reliable analytic...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Teneligliptin is an oral anti-diabetic drug that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is used for the management of type 2 diabetes mellitus.[1][2] Accurate and reliable analytical methods are crucial for the quality control and quantification of Teneligliptin in bulk drug substances and pharmaceutical formulations. This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the estimation of Teneligliptin. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[3]
Principle
The method utilizes reversed-phase chromatography to separate Teneligliptin from any potential impurities or degradation products. A non-polar stationary phase (C18 column) is used with a polar mobile phase. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. The quantification of Teneligliptin is performed by monitoring the UV absorbance at a specific wavelength.
Experimental Protocols
1. Materials and Reagents
Teneligliptin bulk drug (API)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Potassium dihydrogen phosphate (AR grade)
Orthophosphoric acid (AR grade)
Water (HPLC grade)
2. Instrumentation
A high-performance liquid chromatograph equipped with:
UV-Visible or Photodiode Array (PDA) detector
Gradient or isocratic pump
Autosampler
Column oven
Data acquisition and processing software
3. Chromatographic Conditions
The following chromatographic conditions are optimized for the analysis of Teneligliptin.
Parameter
Condition
Column
C18 (e.g., Kromasil, Zodiac, Inertsil, Grace Smart) (250 mm x 4.6 mm, 5 µm)[1][4][5][6]
Mobile Phase
Buffer: Acetonitrile: Methanol (65:25:10, v/v/v)
Buffer Preparation
0.1% Orthophosphoric acid in water[4] or 0.05M Potassium dihydrogen phosphate pH 4.0[6]
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Teneligliptin working standard and transfer it into a 10 mL volumetric flask. Add about 7 mL of diluent (Methanol and Acetonitrile in a 90:10 v/v ratio), sonicate to dissolve, and make up the volume with the same solvent.[1]
Working Standard Solution (100 µg/mL): From the standard stock solution, pipette out an appropriate volume and dilute with the mobile phase to obtain a concentration of 100 µg/mL.
Sample Solution: Accurately weigh a quantity of the bulk drug equivalent to 10 mg of Teneligliptin and prepare the solution as described for the standard stock solution.
Method Validation
The developed RP-HPLC method was validated as per ICH guidelines for the following parameters:
1. System Suitability
System suitability parameters were evaluated by injecting the standard solution six times. The acceptance criteria are as follows:
Parameter
Acceptance Criteria
Tailing Factor
NMT 2.0
Theoretical Plates
NLT 2000
% RSD of Peak Areas
NMT 2.0%
2. Linearity
The linearity of the method was established by analyzing a series of dilutions of the Teneligliptin standard solution in the range of 10-50 µg/mL.[2] A calibration curve was plotted as concentration versus peak area, and the correlation coefficient (r²) was determined.
3. Accuracy
The accuracy of the method was determined by the recovery study at three different concentration levels (e.g., 50%, 100%, and 150%).[6] The percentage recovery was calculated.
4. Precision
Method Precision (Repeatability): The precision of the method was evaluated by injecting six individual preparations of a single sample of Teneligliptin. The % RSD of the assay values was calculated.
Intermediate Precision (Ruggedness): The intermediate precision was assessed by performing the analysis on a different day, with a different analyst, and on a different instrument.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve.
6. Robustness
The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).
Application Note: UV Spectrophotometric Determination of Teneligliptin
Abstract This application note details a simple, rapid, and cost-effective UV spectrophotometric method for the quantitative determination of Teneligliptin in bulk and pharmaceutical dosage forms. The method is based on...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note details a simple, rapid, and cost-effective UV spectrophotometric method for the quantitative determination of Teneligliptin in bulk and pharmaceutical dosage forms. The method is based on the measurement of Teneligliptin's absorbance in the UV region and has been validated in accordance with International Council for Harmonisation (ICH) guidelines. This document provides comprehensive experimental protocols, method validation data, and visual representations of the workflow and the drug's mechanism of action to aid researchers, scientists, and drug development professionals in its application.
Introduction
Teneligliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1] It works by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to an increase in insulin secretion and a decrease in glucagon secretion in a glucose-dependent manner, thereby improving glycemic control.[1] Accurate and reliable analytical methods are crucial for the quality control and formulation development of Teneligliptin. UV-visible spectrophotometry offers a straightforward and accessible analytical technique for this purpose.[2]
Mechanism of Action
Teneligliptin's therapeutic effect is achieved through the inhibition of the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, which play a vital role in glucose homeostasis. The increased levels of active incretins stimulate the pancreas to release insulin and suppress the release of glucagon, particularly after a meal.[1]
Caption: Signaling pathway of Teneligliptin's mechanism of action.
Data Summary
The following tables summarize the quantitative data from various developed and validated UV spectrophotometric methods for Teneligliptin determination.
Note: '-' indicates data not specified in the cited reference.
Experimental Protocols
This section provides a generalized protocol for the UV spectrophotometric determination of Teneligliptin. Researchers should optimize and validate the method for their specific instrumentation and sample matrix.
Materials and Reagents
Teneligliptin pure drug (API)
Methanol (AR Grade) or Distilled Water or 0.1 N Sulphuric Acid or DMSO (as per chosen method)
Teneligliptin tablets (for assay of pharmaceutical formulations)
Preparation of Standard Stock Solution (Example using Methanol)
Accurately weigh 10 mg of Teneligliptin API and transfer it to a 100 mL volumetric flask.
Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve the drug completely.
Make up the volume to 100 mL with methanol to obtain a standard stock solution of 100 µg/mL.
Preparation of Working Standard Solutions and Calibration Curve
From the standard stock solution (100 µg/mL), pipette out appropriate aliquots into a series of 10 mL volumetric flasks. For a linearity range of 10-50 µg/mL, aliquots of 1, 2, 3, 4, and 5 mL can be taken.
Dilute each flask to the mark with methanol to obtain concentrations of 10, 20, 30, 40, and 50 µg/mL.
Scan each solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).
Measure the absorbance of all working standard solutions at the determined λmax.
Plot a calibration curve of absorbance versus concentration.
Preparation of Sample Solution (from Tablets)
Weigh and powder 20 Teneligliptin tablets.
Accurately weigh a quantity of the powder equivalent to 10 mg of Teneligliptin and transfer it to a 100 mL volumetric flask.
Add about 70 mL of the chosen solvent (e.g., methanol) and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
Make up the volume to 100 mL with the solvent.
Filter the solution through a 0.45 µm Whatman filter paper.
Dilute the filtrate with the solvent to obtain a final concentration within the linearity range.
Measure the absorbance of the sample solution at the λmax.
Determination of Teneligliptin Content
The concentration of Teneligliptin in the sample solution can be determined from the calibration curve or by using the regression equation derived from the linearity data. The percentage of the labeled claim can then be calculated.
Experimental Workflow
Caption: Workflow for UV spectrophotometric determination of Teneligliptin.
Conclusion
The UV spectrophotometric method provides a simple, accurate, and precise means for the routine analysis of Teneligliptin in both bulk drug and pharmaceutical formulations. The choice of solvent can influence the wavelength of maximum absorbance and the linearity range, and therefore should be consistently applied. The methods summarized and the protocols provided herein are robust and can be readily implemented in a quality control laboratory.
Application Notes and Protocols for In Vivo Efficacy Testing of Teneligliptin
Audience: Researchers, scientists, and drug development professionals. Introduction Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves preventing the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, a reduction in blood glucose levels.[1][4][5] Preclinical in vivo studies in animal models are essential to evaluate the efficacy and mechanism of action of Teneligliptin. These application notes provide detailed protocols for designing and conducting such studies in rodents.
Mechanism of Action: DPP-4 Inhibition by Teneligliptin
Teneligliptin competitively and reversibly inhibits the DPP-4 enzyme, which is responsible for the rapid inactivation of incretins GLP-1 and GIP.[4][5] By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP.[3] These incretins then bind to their respective receptors on pancreatic β-cells, initiating a signaling cascade that results in increased insulin synthesis and secretion in a glucose-dependent manner.[1][3]
Figure 1: Mechanism of action of Teneligliptin.
In Vivo Study Design: High-Fat Diet and Streptozotocin (HFD-STZ) Induced Diabetic Rodent Model
A widely used and relevant model for type 2 diabetes is the combination of a high-fat diet (HFD) to induce insulin resistance, followed by a low dose of streptozotocin (STZ) to induce partial β-cell dysfunction.[6][7][8] This model mimics the pathophysiology of human type 2 diabetes.[6]
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study of Teneligliptin.
Figure 2: Experimental workflow for Teneligliptin efficacy testing.
Data Presentation: Key Experimental Parameters
The following tables summarize the key quantitative data for the experimental design.
Protocol for High-Fat Diet and Streptozotocin (HFD-STZ) Induced Diabetes
Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22±2°C) for at least one week with free access to standard chow and water.
High-Fat Diet: Switch the experimental group to a high-fat diet (45-60% of calories from fat) for the specified duration (see Table 1). Monitor body weight and food intake regularly.
Streptozotocin (STZ) Preparation: Immediately before use, dissolve STZ in cold (4°C) 0.1 M citrate buffer (pH 4.5).
STZ Injection: After the HFD period, fast the animals for 4-6 hours. Administer the prepared STZ solution intraperitoneally (IP) at the specified dose.
Post-STZ Care: Provide animals with 5-10% sucrose water for the first 24 hours post-injection to prevent hypoglycemia.
Diabetes Confirmation: Three days after STZ injection, measure fasting blood glucose from the tail vein. Animals with fasting blood glucose levels above the threshold (see Table 1) are considered diabetic and are included in the study.
Protocol for Oral Glucose Tolerance Test (OGTT)
Fasting: Fast the animals for 4-6 hours with free access to water.[12]
Baseline Glucose: At time 0, collect a blood sample from the tail vein to measure baseline blood glucose.
Glucose Administration: Administer a 2 g/kg body weight glucose solution orally via gavage.[12]
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.[12]
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
Collect blood in tubes containing a DPP-4 inhibitor to prevent degradation.
Signaling Pathway
GLP-1 and GIP Signaling in Pancreatic β-Cells
Upon binding of active GLP-1 and GIP to their respective G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells, a signaling cascade is initiated, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][3] This activates Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), which ultimately promotes the exocytosis of insulin-containing granules in a glucose-dependent manner.[3]
Figure 3: GLP-1 and GIP signaling pathway in pancreatic β-cells.
Application Note and Protocol for the Quantification of Teneligliptin in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive protocol for the quantitative analysis of Teneligliptin in human plasma using Liquid Chromatography with tan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantitative analysis of Teneligliptin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Accurate quantification of this drug in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[1][2] The described method employs a straightforward protein precipitation for sample preparation, followed by rapid and selective analysis, making it suitable for high-throughput applications.[1]
Introduction
Teneligliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the degradation of incretin (B1656795) hormones.[1] By inhibiting DPP-4, Teneligliptin increases the levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This action stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. A thorough understanding of the pharmacokinetic profile of Teneligliptin is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This application note details a validated LC-MS/MS method for the precise quantification of Teneligliptin in human plasma, utilizing Teneligliptin-d8 as an internal standard to ensure accuracy and reproducibility.[1][2]
Experimental Protocols
Materials and Reagents
Teneligliptin and Teneligliptin-d8 reference standards (≥98% purity)[2]
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system[1]
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3]
Preparation of Solutions
Stock Solutions (1 mg/mL):
Accurately weigh approximately 10 mg of Teneligliptin and Teneligliptin-d8 reference standards.[2]
Dissolve each standard in a 10 mL volumetric flask with methanol (B129727) to obtain a final concentration of 1 mg/mL.[2]
Working Standard Solutions:
Prepare a series of working standard solutions by serially diluting the Teneligliptin stock solution with a 50:50 mixture of methanol and water.[2] This will be used to create a calibration curve, typically ranging from 5 to 1000 ng/mL.[2][4]
Internal Standard (IS) Working Solution (100 ng/mL):
Prepare a working solution of Teneligliptin-d8 in methanol at a concentration of 100 ng/mL.[2][4]
Sample Preparation (Protein Precipitation)
Allow frozen human plasma samples to thaw at room temperature.[1][2]
Aliquot 100 µL of the plasma sample into a microcentrifuge tube.[1][4]
Add 10 µL of the 100 ng/mL Teneligliptin-d8 internal standard working solution.[2][4]
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1][2][4]
Vortex the mixture for 1 minute to ensure thorough mixing.[1][4]
Centrifuge the samples at 10,000-14,000 rpm for 10 minutes at 4°C.[1][2][4]
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[1][2]
For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 100 µL of the initial mobile phase.[2][4]
LC-MS/MS Conditions
Liquid Chromatography:
Parameter
Condition
Column
C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[3]
The analytical method should be validated according to regulatory guidelines to ensure its reliability.[1] Key validation parameters are summarized below.
Validation Parameter
Typical Acceptance Criteria/Results
Linearity (r²)
> 0.99 over a concentration range of 5 to 1000 ng/mL[2][4]
Application of Teneligliptin in type 2 diabetes mellitus research models
Application Notes: Teneligliptin in Type 2 Diabetes Mellitus Research Introduction Teneligliptin is a third-generation, orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabet...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes: Teneligliptin in Type 2 Diabetes Mellitus Research
Introduction
Teneligliptin is a third-generation, orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By preventing this degradation, Teneligliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[3] This leads to improved glycemic control, particularly affecting postprandial glucose levels.[3]
Teneligliptin possesses a unique "J-shaped" structure with an "anchor-lock domain," which contributes to its high potency and long duration of action, allowing for once-daily administration.[3][5] In research settings, Teneligliptin is a valuable tool for investigating various facets of T2DM. Its applications extend from studying fundamental glycemic control and pancreatic β-cell function to exploring its pleiotropic effects, including anti-inflammatory, cardioprotective, and renoprotective properties.[2][4][6]
Mechanism of Action: DPP-4 Inhibition
The core mechanism of Teneligliptin revolves around the enhancement of the incretin system. Following food intake, GLP-1 and GIP are released from the gastrointestinal tract. Teneligliptin's inhibition of DPP-4 prolongs the activity of these hormones, leading to a cascade of effects that regulate blood glucose.
Figure 1: Teneligliptin's primary mechanism of action via DPP-4 inhibition.
Application in Research Models
Teneligliptin has been evaluated in a variety of in vitro and in vivo models to elucidate its therapeutic effects and underlying molecular mechanisms.
In Vitro Research Models
Human Umbilical Vein Endothelial Cells (HUVECs): In studies mimicking hyperglycemic conditions, Teneligliptin has been shown to protect endothelial cells. It reduces DPP-4 activity and expression, decreases apoptosis-related gene expression (BAX, CASP3), and increases cell proliferation, suggesting a role in mitigating endothelial dysfunction in diabetes.[7]
Primary Mouse Cardiomyocytes: To investigate its cardioprotective effects, cardiomyocytes are exposed to high glucose. In this model, Teneligliptin effectively suppresses the activation of the NLRP3 inflammasome, a key component in inflammatory signaling, thereby reducing cell damage.[6][8] These findings point to its potential in managing diabetic cardiomyopathy.[6]
In Vivo Research Models
Streptozotocin (STZ)-Induced Diabetic Rodents: This is a widely used chemically-induced model of diabetes. A single intraperitoneal injection of STZ (e.g., 60 mg/kg in rats) selectively destroys pancreatic β-cells, leading to hyperglycemia.[9] In STZ-induced diabetic mice, Teneligliptin treatment (e.g., 30 mg/kg) has been shown to alleviate myocardial hypertrophy and improve cardiac function.[6]
db/db Mice: This is a genetic model of obesity, insulin resistance, and T2DM. Long-term administration of Teneligliptin in db/db mice has demonstrated beneficial effects on pancreatic health, including the preservation of β-cell mass and improved islet morphology, suggesting potential disease-modifying effects.[10]
Pleiotropic Effects and Signaling Pathways
Beyond glycemic control, research has uncovered that Teneligliptin exerts protective effects through multiple signaling pathways, particularly in the context of diabetic complications. In diabetic cardiomyopathy, Teneligliptin has been found to inhibit the NLRP3 inflammasome and reduce oxidative stress by activating AMP-activated protein kinase (AMPK).[6][8]
Figure 2: Cardioprotective signaling pathway of Teneligliptin.
Quantitative Data Summary
The efficacy of Teneligliptin has been quantified in numerous studies and meta-analyses, demonstrating significant improvements in glycemic control and β-cell function.
Table 1: Efficacy of Teneligliptin vs. Placebo (Meta-Analysis Data)
Data from a 26-week head-to-head study. An increased proinsulin/C-peptide ratio may suggest an increased burden on β-cells during insulin biosynthesis, a point for further investigation.[15]
Experimental Protocols
Detailed protocols are essential for the reproducible application of Teneligliptin in research models.
Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Rats
Objective: To induce a hyperglycemic state in rats that models key aspects of diabetes.
Materials:
Streptozotocin (STZ)
0.01 M Citrate Buffer (pH 4.5), cold
Male Wistar or Sprague-Dawley rats (fasted overnight)
Syringes and needles for injection
Glucometer and test strips
Procedure:
Animal Preparation: Fast rats overnight (12-16 hours) but allow free access to water.[9]
STZ Solution Preparation: Immediately before use, dissolve STZ in cold 0.01 M citrate buffer (pH 4.5) to a final concentration for a dose of 60 mg/kg body weight.[9] STZ is light-sensitive and unstable in solution, so keep it on ice and protected from light.
STZ Administration: Administer the freshly prepared STZ solution via a single intraperitoneal (IP) injection.[9]
Post-Injection Care: After injection, provide the rats with 5% sucrose water for the next 24 hours to prevent initial drug-induced hypoglycemia.
Confirmation of Diabetes: Monitor blood glucose levels starting 48-72 hours post-injection. Blood samples can be collected from the tail vein. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.[9]
Protocol 2: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
Objective: To evaluate the effect of Teneligliptin on glucose tolerance in diabetic mice.
Materials:
Teneligliptin
Vehicle (e.g., 0.5% carboxymethylcellulose)
Diabetic mouse model (e.g., STZ-induced or db/db mice)
Glucose solution (for a dose of 2 g/kg)
Glucometer and test strips
Oral gavage needles
Procedure:
Acclimatization and Grouping: Acclimatize diabetic mice for at least one week. Randomly assign them to a vehicle control group and a Teneligliptin-treated group.[17]
Fasting: Fast the mice for 6 hours before the experiment, with free access to water.[17][18]
Drug Administration: Administer Teneligliptin (e.g., 1-30 mg/kg) or the vehicle orally via gavage.[6][17]
Resting Period: Allow a 60-minute interval after drug administration for absorption.[17]
Baseline Glucose Measurement (Time 0): Just before the glucose challenge, measure blood glucose from the tail vein. This is the 0-minute time point.[17]
Glucose Challenge: Administer the glucose solution (2 g/kg) orally via gavage.[17]
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at subsequent time points: 15, 30, 60, 90, and 120 minutes after the glucose administration.[17][18]
Data Analysis: Plot the mean blood glucose concentration versus time for each group. The Area Under the Curve (AUC) can be calculated to quantify the overall glucose excursion.
Figure 3: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Forced Degradation Studies of Teneligliptin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed overview and protocol for conducting forced degradation studies on Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for conducting forced degradation studies on Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Understanding the degradation pathways of a drug substance under various stress conditions is a critical component of drug development, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.
Data Summary
The following tables summarize the quantitative data from various forced degradation studies performed on Teneligliptin under different stress conditions.
Table 1: Summary of Teneligliptin Degradation under Various Stress Conditions
The following are detailed methodologies for conducting forced degradation studies on Teneligliptin.
Preparation of Stock Solution
Prepare a stock solution of Teneligliptin (e.g., 1 mg/mL) by dissolving the accurately weighed pure drug in a suitable solvent, such as methanol.[1] This stock solution will be used for all subsequent stress studies.
Acidic Degradation
Method 1: Transfer a known volume of the Teneligliptin stock solution into a flask. Add an equal volume of 2 N hydrochloric acid (HCl). Reflux the mixture at 60°C for 30 minutes.[3]
Method 2: Transfer a known volume of the Teneligliptin stock solution into a flask. Add an equal volume of 1 N HCl and heat at 60°C for 2 hours.[1]
Method 3: Subject the Teneligliptin solution to 0.1 N HCl at 35°C for 48 hours.[4][2]
Post-Stress Treatment: After the specified duration, cool the solution to room temperature and neutralize it with an appropriate concentration of sodium hydroxide (NaOH) solution. Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[1][4][2]
Alkaline Degradation
Method 1: Transfer a known volume of the Teneligliptin stock solution into a flask. Add an equal volume of 2 N sodium hydroxide (NaOH). Reflux the mixture at 60°C for 30 minutes.[3]
Method 2: Transfer a known volume of the Teneligliptin stock solution into a flask. Add an equal volume of 1 N NaOH and heat at 60°C for 2 hours.[1]
Method 3: Subject the Teneligliptin solution to 0.1 N NaOH at 35°C for 48 hours.[4][2]
Post-Stress Treatment: After the specified duration, cool the solution to room temperature and neutralize it with an appropriate concentration of hydrochloric acid (HCl) solution. Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[1][4][2]
Oxidative Degradation
Method 1: Transfer a known volume of the Teneligliptin stock solution into a flask. Add an equal volume of 20% v/v hydrogen peroxide (H₂O₂). Reflux the mixture at 60°C for 30 minutes.[3]
Method 2: Subject the Teneligliptin solution to 3% H₂O₂ at 35°C for 48 hours.[4][2]
Post-Stress Treatment: After the specified duration, dilute the solution with the mobile phase to a suitable concentration for analysis.
Thermal Degradation
Method 1: Place the solid drug substance in an oven maintained at 105°C for 6 hours.[3]
Method 2: Heat a solution of the drug at 69°C for 48 hours in a refluxing apparatus.[4][2]
Post-Stress Treatment: For the solid sample, dissolve it in a suitable solvent after exposure. For the solution, cool it to room temperature. Dilute the sample with the mobile phase to a suitable concentration for analysis.
Photolytic Degradation
Expose the drug substance (in solid state and in solution) to UV light (e.g., in a UV chamber for 7 days or at 365 nm for 48 hours).[2]
Post-Stress Treatment: After exposure, dissolve the solid sample in a suitable solvent. Dilute the samples with the mobile phase to a suitable concentration for analysis.
Neutral Hydrolysis
Reflux the drug solution in water at 60°C for 6 hours.[3]
Post-Stress Treatment: Cool the solution to room temperature and dilute with the mobile phase to a suitable concentration for analysis.
Analytical Method
The analysis of the stressed samples is typically performed using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method should be validated to ensure it can separate Teneligliptin from its degradation products. A common detector used is a UV detector set at an appropriate wavelength (e.g., 246 nm).[4][2]
Visualizations
The following diagrams illustrate the workflow of the forced degradation studies and the logical relationship of the stress conditions.
Caption: Workflow for Forced Degradation Studies of Teneligliptin.
Caption: Logical Relationship of Teneligliptin Degradation under Stress.
Application Note & Protocol: Analytical Method Validation of Teneligliptin in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the validation of analytical methods for the quantification of Teneligliptin, a dipeptidyl peptidase-4 (DPP...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the validation of analytical methods for the quantification of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3][4] The protocols outlined are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability, accuracy, and precision of the analytical data.[5][6]
Introduction
Teneligliptin is an oral anti-diabetic drug that requires accurate and precise quantification in both bulk drug substance and pharmaceutical formulations for quality control and regulatory purposes.[4][7] The validation of the analytical method is a critical step to demonstrate its suitability for its intended purpose.[5][6] This application note details the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Teneligliptin.
Analytical Method Overview
The described RP-HPLC method is simple, sensitive, and accurate for the determination of Teneligliptin.[1][2] A typical method utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., phosphate buffer).[1][3][8] Detection is commonly performed using a UV detector at the maximum absorbance wavelength (λmax) of Teneligliptin, which is around 246-248 nm.[1][2][7]
Experimental Protocols
Materials and Reagents
Teneligliptin reference standard
HPLC grade Methanol
HPLC grade Acetonitrile
Potassium dihydrogen orthophosphate
Orthophosphoric acid
Triethylamine
HPLC grade water
Teneligliptin tablets (for assay of marketed formulation)
Phosphate Buffer (pH 3): Dissolve 1.36g of Potassium dihydrogen orthophosphate and 2 ml of triethylamine in 800ml of HPLC water. Adjust the pH to 3 with orthophosphoric acid and make up the volume to 1000ml with HPLC water.[1]
Mobile Phase: Mix methanol and phosphate buffer (pH 3) in the ratio of 70:30 (v/v). Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.[1]
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Teneligliptin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[1]
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 10-50 µg/mL for linearity studies.[1][7]
Sample Solution (for Assay): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Teneligliptin into a 10 mL volumetric flask. Add about 7 mL of mobile phase, sonicate for 5-25 minutes, and then make up the volume with the mobile phase.[3][9] Filter the solution through a 0.45 µm membrane filter.[9] Further dilute to a suitable concentration (e.g., 30 µg/mL).[1]
Method Validation Parameters (as per ICH Q2(R1))
The following diagram illustrates the workflow for analytical method validation.
Workflow for Analytical Method Validation.
System Suitability
Protocol: Inject the standard solution (e.g., 30 µg/mL) in triplicate before starting the validation.[1]
Acceptance Criteria:
Tailing factor (Asymmetry): ≤ 2
Theoretical plates: > 2000
%RSD of peak areas: ≤ 2.0%
Parameter
Acceptance Criteria
Tailing Factor
≤ 2
Theoretical Plates
> 2000
%RSD of Peak Areas
≤ 2.0%
Specificity
Protocol: Analyze the blank (mobile phase), placebo, standard solution, and sample solution to demonstrate that there is no interference from excipients at the retention time of Teneligliptin. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions can also be performed to show that the method is stability-indicating.[3][10]
Linearity and Range
Protocol: Prepare a series of at least five concentrations of Teneligliptin from the stock solution (e.g., 10, 20, 30, 40, 50 µg/mL).[1][7] Inject each concentration in triplicate. Plot a calibration curve of the mean peak area against the concentration and determine the regression equation and correlation coefficient (r²).
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Protocol: Perform recovery studies by the standard addition method. Add known amounts of Teneligliptin standard solution to a pre-analyzed sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the assay concentration).[7][10] Analyze each level in triplicate.
Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.
Spiked Level
Amount Added (µg/mL)
Amount Recovered (µg/mL)
% Recovery
%RSD
50%
15
14.95
99.67
< 2.0
100%
30
29.89
99.63
< 2.0
150%
45
44.91
99.80
< 2.0
(Data is representative and may vary between studies)
Precision
Protocol:
Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution (e.g., 30 µg/mL) on the same day.[1]
Intermediate Precision (Inter-day Precision): Repeat the analysis on different days, with different analysts, or on different equipment.
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.[1]
Precision Type
%RSD
Repeatability (Intra-day)
< 2.0%
Intermediate Precision (Inter-day)
< 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.[1][3]
Acceptance Criteria: The method should be able to detect and quantify low levels of the analyte with acceptable precision and accuracy at the LOQ.
Column temperature (e.g., ± 5°C)
Acceptance Criteria: The %RSD of the results obtained under the varied conditions should be ≤ 2.0%, and the system suitability parameters should remain within the acceptance criteria.
Parameter Varied
Variation
%RSD
Flow Rate (mL/min)
± 0.1
< 2.0
Wavelength (nm)
± 2
< 2.0
Data Presentation and Interpretation
The relationship between key validation parameters is illustrated below.
Application Notes and Protocols for Simultaneous Estimation of Teneligliptin and Metformin by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the simultaneous estimation of Teneligliptin and Metformin in bulk and pharmaceutical do...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the simultaneous estimation of Teneligliptin and Metformin in bulk and pharmaceutical dosage forms using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies outlined are based on validated methods to ensure accuracy, precision, and reliability for routine quality control analysis.
Introduction
Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, and Metformin is a biguanide, both of which are used in the management of type-2 diabetes mellitus. The combination of these two drugs provides better glycemic control. A simple, rapid, and reliable analytical method is crucial for the simultaneous quantification of these drugs in a combined dosage form. RP-HPLC is a widely used technique for this purpose due to its high sensitivity and specificity.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the simultaneous analysis of Teneligliptin and Metformin.
Materials and Reagents
Standards: Teneligliptin and Metformin reference standards
Solvents: HPLC grade Acetonitrile, Methanol, and water
Buffer: Potassium dihydrogen orthophosphate
Acids/Bases: Orthophosphoric acid for pH adjustment
Sample: Combined dosage form tablets of Teneligliptin and Metformin
Instrumentation
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible or PDA detector, a C18 column, and data processing software is required.
Chromatographic Conditions
Several methods have been reported for the simultaneous estimation of Teneligliptin and Metformin. The following tables summarize the chromatographic conditions from various studies, providing flexibility for laboratory-specific requirements.
Accurately weigh a quantity of the tablet powder equivalent to 20 mg of Teneligliptin and 500 mg of Metformin and transfer it to a 100 mL volumetric flask.
Add about 70 mL of the mobile phase and sonicate for 25 minutes to ensure complete extraction of the drugs.
Make up the volume to 100 mL with the mobile phase.
Filter the solution through a 0.45 µm syringe filter.
Pipette 1.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
Method Validation Summary
The described analytical methods have been validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the validation parameters.
The following diagram illustrates the general workflow for the simultaneous estimation of Teneligliptin and Metformin by RP-HPLC.
Caption: Experimental workflow for RP-HPLC analysis.
Conclusion
The RP-HPLC methods described provide a reliable and efficient means for the simultaneous estimation of Teneligliptin and Metformin in pharmaceutical formulations. The presented protocols and validation data demonstrate that these methods are accurate, precise, and suitable for routine quality control testing. Researchers can adapt the provided chromatographic conditions based on the availability of columns and laboratory-specific requirements.
In Vitro Experimental Setup for Assessing Teneligliptin's Effect on Beta-Cell Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the in vitro assessment of Teneligliptin's effects on pancreatic beta-cell function. Detailed prot...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro assessment of Teneligliptin's effects on pancreatic beta-cell function. Detailed protocols for key experiments are outlined, along with data presentation tables and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] DPP-4 is an enzyme that rapidly inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, Teneligliptin increases the circulating levels of active incretins.[2] In pancreatic beta-cells, elevated GLP-1 levels potentiate glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, contributing to improved glycemic control.[3] Furthermore, studies suggest that Teneligliptin may contribute to the preservation and enhancement of beta-cell function over time.[2]
This document outlines a series of in vitro experiments designed to elucidate and quantify the effects of Teneligliptin on beta-cell function, covering insulin secretion, intracellular signaling, gene expression, and cell viability.
Mechanism of Action: The Incretin Effect
Teneligliptin's primary mechanism involves the inhibition of the DPP-4 enzyme, which prevents the breakdown of GLP-1 and GIP.[3] The subsequent increase in active GLP-1 levels leads to the activation of the GLP-1 receptor (GLP-1R) on pancreatic beta-cells. This initiates a signaling cascade that enhances insulin secretion.[3]
Caption: Teneligliptin's signaling cascade in beta-cells.
Experimental Workflow
A systematic in vitro evaluation of Teneligliptin's effect on beta-cell function involves a series of interconnected experiments. The following workflow provides a logical progression from initial functional assays to more detailed molecular analyses.
Application Notes and Protocols for the Use of Deuterated Teneligliptin as an Internal Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus.[1] The accurate quan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus.[1] The accurate quantification of teneligliptin in biological matrices is fundamental for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard (IS), such as deuterated teneligliptin (teneligliptin-d8), is the gold standard for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This is due to its ability to compensate for variability in sample processing, matrix effects, and instrument response, ensuring the accuracy and reproducibility of the results.[2] This document provides detailed application notes and protocols for the bioanalysis of teneligliptin in human plasma using teneligliptin-d8 as an internal standard.
Mechanism of Action and Signaling Pathway
Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, teneligliptin increases the active levels of these incretins.[3] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[1][3]
Caption: Signaling pathway of DPP-4 inhibition by Teneligliptin.
Experimental Protocols
Bioanalytical Method Workflow
The general workflow for the quantification of teneligliptin in plasma samples involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for Teneligliptin bioanalysis.
Sample Thawing: Allow frozen human plasma samples to thaw completely at room temperature.[4]
Internal Standard Spiking: To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 10 µL of the teneligliptin-d8 internal standard working solution (e.g., 100 ng/mL in methanol).[4]
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate plasma proteins.[4]
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[4]
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
Supernatant Transfer: Carefully transfer the clear supernatant to a new clean tube, avoiding disturbance of the protein pellet.[4]
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.[4]
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).[4]
Final Vortexing: Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.[4]
Transfer for Analysis: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.[4]
LC-MS/MS Instrumentation and Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of teneligliptin and teneligliptin-d8.
Parameter
Recommended Conditions
LC System
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column
C18 reverse-phase column (e.g., Thermo C18, 4.6 x 100 mm, 5µm)[1]
Mobile Phase A
Water with 0.1% Formic Acid or Ammonium Formate[4]
A summary of typical validation parameters for the bioanalytical method is presented below. These parameters should be established in accordance with regulatory guidelines.
Dosing: Oral administration of a single 20 mg dose of teneligliptin.[6]
Blood Sampling: Blood samples are collected into EDTA tubes at pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 5, 6, 7, 8, 10, 12, 24, 48, 72, and 96 hours post-dose.[7]
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.[7]
Data Analysis: Plasma concentrations of teneligliptin are determined using the validated LC-MS/MS method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated using non-compartmental analysis.[8]
Data Analysis and Quantification
The concentration of teneligliptin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (teneligliptin-d8). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.[9] The concentration of teneligliptin in the unknown samples is then interpolated from this calibration curve.
Caption: Logical relationship for data analysis and quantification.
Conclusion
The described LC-MS/MS method, utilizing deuterated teneligliptin as an internal standard, provides a robust, sensitive, and specific approach for the quantitative analysis of teneligliptin in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method well-suited for high-throughput pharmacokinetic studies.[9] The use of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring the high quality of data required in drug development and clinical research.
Technical Support Center: Optimizing Teneligliptin Separation in RP-HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of mobile phase for...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of mobile phase for Teneligliptin separation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Teneligliptin to consider for RP-HPLC method development?
A1: Understanding the physicochemical properties of Teneligliptin is crucial for developing a robust RP-HPLC method. Key parameters include its pKa and logP values. Teneligliptin is a basic compound with reported pKa values around 7.55 and a stronger basic pKa of 9.38. Its logP value is approximately 1.69. These properties indicate that the retention and peak shape of Teneligliptin will be highly dependent on the pH of the mobile phase.
Q2: What is a good starting point for mobile phase selection for Teneligliptin analysis?
A2: A common starting point for the separation of Teneligliptin is a combination of a phosphate buffer and a polar organic solvent like acetonitrile or methanol. Several published methods have demonstrated good separation using a C18 column with a mobile phase consisting of a buffer (such as potassium dihydrogen phosphate or orthophosphoric acid) and an organic modifier in varying ratios.[1][2][3] The pH of the buffer is a critical parameter to control for optimal peak shape and retention.
Q3: How does the mobile phase pH affect the chromatography of Teneligliptin?
A3: As a basic compound, the ionization state of Teneligliptin is directly influenced by the mobile phase pH.
At low pH (e.g., pH 2-4): Teneligliptin will be fully protonated (ionized). This can lead to good solubility in the aqueous mobile phase but may result in reduced retention on a C18 column. However, operating at a low pH can also suppress the ionization of residual silanol groups on the silica-based stationary phase, which helps in minimizing peak tailing.[1][3]
At mid-range pH (e.g., pH 5-7): The ionization of Teneligliptin will be in a state of flux, which can lead to poor peak shapes and inconsistent retention times. It is generally advisable to work at a pH that is at least 2 units away from the pKa of the analyte.
At high pH (e.g., pH > 8): Teneligliptin will be in its non-ionized (free base) form, leading to increased hydrophobicity and stronger retention on a C18 column. However, it is essential to use a pH-stable column to avoid degradation of the stationary phase.
Q4: What is the role of the organic modifier in the mobile phase?
A4: The organic modifier (e.g., acetonitrile or methanol) controls the elution strength of the mobile phase.
Acetonitrile: Generally provides lower backpressure and better peak efficiency compared to methanol.
Methanol: Can offer different selectivity for certain compounds and is a viable alternative.
The ratio of the organic modifier to the aqueous buffer will determine the retention time of Teneligliptin. Increasing the percentage of the organic modifier will decrease the retention time. Some methods have also reported the use of a combination of acetonitrile and methanol to fine-tune the selectivity.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the RP-HPLC analysis of Teneligliptin.
Problem
Potential Cause
Recommended Solution
Peak Tailing
Secondary interactions with silanol groups: Teneligliptin, being a basic compound, can interact with acidic silanol groups on the stationary phase.
- Adjust mobile phase pH: Lower the pH of the mobile phase (e.g., to pH 3-4) to suppress the ionization of silanol groups.[3] - Use an end-capped column: Employ a high-quality, end-capped C18 column to minimize the number of accessible silanol groups. - Add a competing base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.[5]
Column overload: Injecting too high a concentration of the sample.
- Reduce sample concentration: Dilute the sample and re-inject.
Inappropriate mobile phase pH: Operating at a pH close to the pKa of Teneligliptin.
- Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of Teneligliptin.
Poor Resolution
Inadequate separation from impurities or other components.
- Optimize organic modifier percentage: Adjust the ratio of the organic modifier to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention and may improve resolution. - Change the organic modifier: Switch from acetonitrile to methanol or use a combination of both to alter selectivity.[4] - Adjust mobile phase pH: A change in pH can alter the retention times of ionizable compounds differently, potentially improving resolution.
Column degradation: Loss of stationary phase or contamination.
- Flush the column: Wash the column with a strong solvent. - Replace the column: If flushing does not resolve the issue, the column may need to be replaced.
Variable Retention Times
Inconsistent mobile phase preparation: Small variations in pH or composition.
- Ensure accurate mobile phase preparation: Use a calibrated pH meter and precise measurements for all components. - Buffer the mobile phase: Use a buffer to maintain a stable pH.[1][3]
Fluctuations in column temperature: Inconsistent oven temperature.
- Use a column oven: Maintain a constant and controlled column temperature.[4]
System leaks: Leaks in the pump, injector, or fittings.
- Inspect the HPLC system: Check for any visible leaks and tighten fittings as necessary.
Broad Peaks
Extra-column volume: Large internal diameter or long tubing between the injector, column, and detector.
- Minimize tubing length and diameter: Use shorter, narrower tubing where possible.
Column contamination or aging.
- Clean or replace the column: Follow the manufacturer's instructions for column cleaning or replace the column if it is old.
High sample solvent strength: Dissolving the sample in a solvent much stronger than the mobile phase.
- Use mobile phase as sample solvent: Whenever possible, dissolve the sample in the initial mobile phase.
Experimental Protocols
Protocol for Mobile Phase Optimization for Teneligliptin Separation
Objective: To develop a robust RP-HPLC method with optimal resolution, peak shape, and retention time for Teneligliptin.
1. Initial Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1][4]
Mobile Phase A: 0.1% Orthophosphoric acid in water (pH ~2.5-3).
Standard Solution: 20 µg/mL of Teneligliptin in mobile phase.
2. Optimization Strategy:
Step 1: pH Adjustment:
Prepare mobile phases with different pH values (e.g., pH 3, 4, and 5) using a suitable buffer like potassium dihydrogen phosphate, adjusting with orthophosphoric acid.
Inject the Teneligliptin standard and evaluate the peak shape (tailing factor) and retention time.
Select the pH that provides the best peak symmetry.
Step 2: Organic Modifier Optimization:
Using the optimal pH determined in Step 1, vary the percentage of acetonitrile (e.g., 20%, 30%, 40%).
Analyze the chromatograms for retention time and resolution from any impurities.
If resolution is not satisfactory, try methanol as the organic modifier or a combination of acetonitrile and methanol.[4]
Step 3: Buffer Concentration:
Once the pH and organic modifier are optimized, evaluate the effect of buffer concentration (e.g., 10 mM, 25 mM, 50 mM).
Higher buffer concentrations can sometimes improve peak shape but may also increase backpressure.
3. System Suitability:
Once the optimal mobile phase is determined, perform system suitability tests by injecting the standard solution six times.
The acceptance criteria should be:
Tailing factor: ≤ 1.5
Theoretical plates: > 2000
%RSD for peak area and retention time: < 2.0%
Visualizations
Caption: Troubleshooting workflow for peak tailing in Teneligliptin HPLC analysis.
Caption: Experimental workflow for mobile phase optimization of Teneligliptin.
Troubleshooting poor peak shape in Teneligliptin chromatogram
Welcome to the technical support center for Teneligliptin chromatography. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues enc...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Teneligliptin chromatography. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the HPLC analysis of Teneligliptin, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape (tailing) for Teneligliptin?
A1: The most frequent cause of peak tailing for Teneligliptin, a basic compound, is secondary interaction with residual silanol groups on the silica-based column packing.[1] These interactions can be minimized by optimizing the mobile phase pH and selecting an appropriate column.
Q2: What type of HPLC column is recommended for Teneligliptin analysis?
A2: A reverse-phase C18 column is the most commonly used stationary phase for Teneligliptin analysis.[2][3][4] To mitigate peak tailing, it is advisable to use a modern, end-capped C18 column, which has a reduced number of free silanol groups.[1][5]
Q3: How does the mobile phase pH affect the peak shape of Teneligliptin?
A3: The pH of the mobile phase is a critical factor in achieving a symmetrical peak for Teneligliptin.[1][3] Maintaining a low pH (e.g., around 3.0) ensures that Teneligliptin is fully protonated and minimizes interactions with the stationary phase, leading to improved peak shape.[1][2]
Q4: Can the sample solvent affect the peak shape?
A4: Yes, the composition of the sample solvent can impact peak shape. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to peak distortion, such as fronting or broadening.[1] It is recommended to dissolve the sample in the mobile phase or a weaker solvent.[1]
Troubleshooting Guide: Poor Peak Shape
This guide provides a systematic approach to diagnosing and resolving issues related to poor peak shape in your Teneligliptin chromatogram.
Issue 1: Peak Tailing
Symptoms:
The peak is asymmetrical with a trailing edge that extends to the right.
Potential Causes & Solutions:
Potential Cause
Recommended Solution
Secondary Silanol Interactions
- Lower Mobile Phase pH: Adjust the mobile phase to a pH of around 3.0 using a suitable buffer like phosphate or orthophosphoric acid.[2][6] - Use an End-Capped Column: Employ a high-purity, end-capped C18 column to minimize available silanol groups.[5] - Add a Competing Base: Introduce a small amount of a basic additive like triethylamine (TEA) to the mobile phase to block active silanol sites.[5][7]
Inappropriate Mobile Phase Buffer
- Ensure Sufficient Buffer Capacity: Use a buffer concentration of at least 10-20 mM to maintain a consistent pH on the column.[8]
Column Overload
- Reduce Sample Concentration: Dilute the sample to a lower concentration.[9] - Decrease Injection Volume: Reduce the volume of the sample injected onto the column.[9][10]
Column Contamination/Degradation
- Flush the Column: Wash the column with a strong solvent to remove contaminants.[5] - Use a Guard Column: Install a guard column to protect the analytical column from strongly retained impurities.[5] - Replace the Column: If the peak shape does not improve after flushing, the column may be degraded and require replacement.[9]
Issue 2: Peak Fronting
Symptoms:
The peak is asymmetrical with a leading edge that slopes to the left.
Potential Causes & Solutions:
Potential Cause
Recommended Solution
High Injection Volume or Sample Overload
- Reduce Injection Volume: Decrease the amount of sample injected.[11] - Lower Sample Concentration: Dilute the sample.[11]
Incompatible Sample Solvent
- Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.[1]
Column Channeling or Voids
- Reverse Flush the Column: Disconnect the column, reverse its direction, and flush with the mobile phase. If this doesn't resolve the issue, the column may be damaged. - Replace the Column: If the column packing has settled and created a void, it will likely need to be replaced.[12]
Issue 3: Split Peaks
Symptoms:
The peak appears as two or more closely eluting peaks.
Potential Causes & Solutions:
Potential Cause
Recommended Solution
Partially Clogged Column Frit
- Backflush the Column: Reverse the column and flush it to dislodge any particulate matter.[8]
Co-elution with an Impurity or Degradant
- Adjust Mobile Phase Composition: Modify the organic-to-aqueous ratio of the mobile phase to improve the resolution between Teneligliptin and the interfering peak.[13][14]
Incompatible Sample Solvent
- Dissolve Sample in Mobile Phase: Ensure the sample is fully dissolved in the mobile phase before injection.
Experimental Protocols
Below are examples of established HPLC methods for Teneligliptin that have demonstrated good peak shape.
Phosphate Buffer (pH 3.0) Preparation: Dissolve 1.36g of Potassium dihydrogen orthophosphate and 2 ml of triethylamine in 800ml of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid and make up the volume to 1000ml with HPLC water. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.[2]
Overcoming challenges in Teneligliptin formulation for oral administration
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the oral formulation of Teneligliptin. Freq...
Author: BenchChem Technical Support Team. Date: December 2025
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the oral formulation of Teneligliptin.
Frequently Asked Questions (FAQs)
Q1: What is the BCS classification of Teneligliptin and why is it challenging for oral formulation?
A1: Teneligliptin is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1] This means it possesses high permeability but suffers from low aqueous solubility. The primary challenge for its oral formulation is enhancing its dissolution rate to ensure complete absorption and adequate bioavailability.[1][2]
Q2: Which salt form of Teneligliptin is commonly used and what are its basic solubility properties?
A2: Teneligliptin is often used as Teneligliptin Hydrobromide Hydrate.[3][4] It is described as readily soluble in water, sparingly soluble in methanol, and slightly soluble in ethanol.[4] However, its aqueous solubility is still considered low for optimal oral absorption, reported to be around 1.7 mg/mL, and can be influenced by pH and temperature.[3][5]
Q3: What are the key stability concerns for Teneligliptin during formulation?
A3: Forced degradation studies have shown that Teneligliptin is susceptible to degradation under basic (alkaline), oxidative (peroxide), and thermal stress conditions.[6][7] Conversely, it demonstrates good stability under acidic and photolytic (UV light) conditions.[6][7] Therefore, protecting the formulation from high temperatures, oxidative agents, and alkaline environments is critical.
Q4: Are there any known excipient incompatibilities with Teneligliptin?
A4: Compatibility studies using techniques like DSC and isothermal stress testing have indicated potential interactions with certain common excipients. Incompatibilities have been observed with superdisintegrants like croscarmellose sodium (CCS) and sodium starch glycolate (SSG).[8] It is crucial to perform thorough drug-excipient compatibility studies, for example, using FTIR spectroscopy, before finalizing a formulation.[9]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental formulation of Teneligliptin.
Issue 1: Poor Dissolution Rate and Low Bioavailability
Potential Cause: The primary reason is the inherent low aqueous solubility of Teneligliptin, a BCS Class II drug.[1][2] This leads to a dissolution rate-limited absorption.
Troubleshooting Strategies:
Particle Size Reduction (Nanosuspension): Reducing the particle size to the nanometer range dramatically increases the surface area available for dissolution. The nanoprecipitation technique has been successfully used to prepare stable Teneligliptin nanosuspensions with enhanced drug release.[10][11]
Solid Dispersions: Amorphous solid dispersions can be formulated to improve the dissolution rate. This involves dispersing Teneligliptin in a hydrophilic carrier. Polymers like Hydroxypropylmethylcellulose (HPMC) and Polyvinylpyrrolidone (PVP) have proven effective.[3][5] The kneading method with HPMC (1:2 drug-to-polymer ratio) has shown superior drug release compared to physical mixing.[3][5]
Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile solvent (e.g., Propylene Glycol) and adsorbing the solution onto a carrier (e.g., Microcrystalline Cellulose) and coating material (e.g., Aerosil). This converts the liquid medication into a dry, free-flowing, and compressible powder, which has demonstrated significantly improved drug release rates.[9][12]
Issue 2: Formulation Instability and Degradation
Potential Cause: Exposure to alkaline pH, oxidative agents, or high temperatures during processing or storage.[6][7]
Troubleshooting Strategies:
pH Control: Use acidic or neutral pH buffers in wet granulation processes. Avoid alkaline excipients.
Avoid Oxidizing Agents: Screen excipients for peroxide content and ensure they do not have oxidizing properties.
Process Temperature Control: Employ low-temperature processing methods where possible. For instance, in wet granulation, dry the granules at a controlled temperature below 60°C.[13]
Packaging: Utilize packaging that protects the final dosage form from heat and atmospheric oxygen.
Issue 3: Poor Powder Flowability and Compressibility
Potential Cause: The physical properties of the Teneligliptin API or the powder blend, such as particle shape, size distribution, moisture content, and electrostatic charges, can lead to poor flow.[14][15][16] This can cause issues like non-uniform tablet weight and content uniformity.
Troubleshooting Strategies:
Granulation: The wet granulation technique is commonly used to improve the flow properties and compressibility of Teneligliptin formulations.[1][13]
Incorporate Glidants: Add flow aids like colloidal silicon dioxide (Aerosil) or talc to the powder blend to reduce interparticle friction.[17]
Optimize Excipients: Use excipients with good flow characteristics, such as specific grades of microcrystalline cellulose (MCC).
Control Moisture: Ensure that the moisture content of the granules is optimized (e.g., 2.0–3.0 %w/w) as excessive moisture can hinder flow while over-drying can lead to static charge buildup.[1][17]
Data Presentation
Table 1: Solubility of Teneligliptin Hydrobromide Hydrate
Protocol 1: Preparation of Teneligliptin Solid Dispersion (Kneading Method)
Weighing: Accurately weigh Teneligliptin and a hydrophilic carrier (e.g., HPMC) in the desired ratio (e.g., 1:2).[3][5]
Mixing: Place the carrier in a mortar. Add a small amount of a suitable solvent (e.g., water/ethanol mixture) to form a paste.
Incorporation: Gradually add the Teneligliptin powder to the paste and knead thoroughly for a specified time (e.g., 30 minutes) to ensure a homogeneous mixture.
Drying: The resulting doughy mass is passed through a sieve to produce granules, which are then dried in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
Sizing: The dried granules are passed through a smaller mesh sieve to obtain a uniform particle size.
Characterization: Evaluate the prepared solid dispersion for drug content, micromeritic properties, and in-vitro dissolution rate.
Protocol 2: Preparation of Teneligliptin Nanosuspension (Nanoprecipitation)
Organic Phase Preparation: Dissolve a specific amount of Teneligliptin in a suitable water-miscible organic solvent (e.g., methanol).
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188) and a surfactant (e.g., Tween 80).[10][11]
Precipitation: Inject the organic phase into the aqueous phase at a constant rate under high-speed stirring (e.g., using a magnetic stirrer or homogenizer). The rapid solvent diffusion leads to the precipitation of the drug as nanoparticles.
Solvent Removal: The organic solvent is removed from the suspension using a method like evaporation under reduced pressure (e.g., using a rotary evaporator).
Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), zeta potential, and drug release profile.[10]
Protocol 3: Wet Granulation for Immediate-Release Tablets
Sifting & Dry Mixing: Sift Teneligliptin and other intragranular excipients (e.g., diluents like MCC, disintegrants like starch) through an appropriate sieve (#40 mesh) and mix thoroughly in a rapid mixer granulator (RMG) for 15 minutes.[1]
Binder Preparation: Prepare a binder solution by dissolving a binder (e.g., starch, PVP K30) in purified water.[1][22]
Granulation: Add the binder solution slowly to the dry powder mix in the RMG to form a suitable dough mass.
Drying: Dry the wet granules in a fluid bed dryer or tray dryer at a controlled temperature until the loss on drying (LOD) is within the desired range (e.g., 2-3% w/w).[1]
Sizing: Sift the dried granules through a suitable sieve (#22 mesh) to obtain uniform granules.[1]
Lubrication: Add sifted extragranular excipients (e.g., superdisintegrants like Polyplasdone XL, lubricants like magnesium stearate) to the sized granules and blend in an octagonal blender for a specified time (e.g., 20 minutes for disintegrant, 5 minutes for lubricant).[1]
Compression: Compress the final lubricated blend into tablets using a suitable compression machine.
Visualizations
Caption: Workflow for selecting a Teneligliptin formulation strategy.
Caption: Logic diagram for troubleshooting Teneligliptin formulation issues.
Technical Support Center: Enhancing Teneligliptin Detection in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Teneliglipt...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Teneligliptin detection in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is a typical Lower Limit of Quantification (LLOQ) for Teneligliptin in human plasma?
A1: The LLOQ for Teneligliptin in human plasma varies depending on the analytical method. Highly sensitive LC-MS/MS methods can achieve an LLOQ as low as 5 ng/mL, while some HPLC methods report an LLOQ of 7.20 ng/mL.[1][2]
Q2: Which sample preparation technique is most effective for extracting Teneligliptin from plasma?
A2: Both protein precipitation (PPT) and liquid-liquid extraction (LLE) are common and effective methods for Teneligliptin extraction.[2] LLE has demonstrated high recovery rates, often exceeding 82%.[1][3] The choice between these methods depends on factors like required sample cleanliness, throughput, and the potential for matrix effects.[2]
Q3: What is the primary metabolite of Teneligliptin, and can it be analyzed simultaneously?
A3: The major active metabolite of Teneligliptin is Teneligliptin sulfoxide.[1][4] It is feasible to develop and validate an LC-MS/MS method for the simultaneous determination of both Teneligliptin and Teneligliptin sulfoxide in plasma samples.[1][4]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) like Teneligliptin-d8 recommended for LC-MS/MS analysis?
A4: A SIL-IS, such as Teneligliptin-d8, is considered the gold standard for internal standards in LC-MS/MS.[5] It closely mimics the chromatographic behavior and ionization efficiency of the analyte, effectively compensating for variability during sample preparation and analysis.[4][5]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
Question: I am experiencing a low signal for Teneligliptin. How can I improve the sensitivity of my assay?
Answer: Low signal intensity can arise from several factors, spanning from sample preparation to mass spectrometer settings. Here are some troubleshooting steps:
Optimize Sample Preparation:
Extraction Efficiency: Evaluate the efficiency of your protein precipitation or liquid-liquid extraction method. Incomplete protein removal or inefficient extraction will result in a lower concentration of the analyte being injected.[4]
Sample Clean-up: If matrix effects are suspected, consider a more rigorous sample clean-up method like solid-phase extraction (SPE) to remove interfering components.[5]
Refine Chromatographic Conditions:
Peak Shape: A broad, tailing peak will lead to a lower signal-to-noise ratio. Optimize the mobile phase composition (e.g., organic modifier, buffer pH) and gradient to achieve a sharp, symmetrical peak.[2]
Co-elution: If matrix components co-elute with Teneligliptin, it can suppress the signal. Adjust the chromatographic method, such as modifying the gradient or changing the analytical column, to better separate Teneligliptin from these interferences.[2][5]
Optimize Mass Spectrometry Parameters:
Ionization Mode: Ensure you are using the optimal ionization mode (positive ESI is common for Teneligliptin).
Source Parameters: Optimize the source-dependent parameters of your mass spectrometer, including ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas).[4]
MS/MS Transitions: Confirm that the selected precursor and product ions are specific to Teneligliptin and free from interference.[2]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for Teneligliptin shows significant peak tailing. What could be the cause, and how can I resolve it?
Answer: Peak tailing for a basic compound like Teneligliptin often results from secondary interactions with residual silanol groups on the silica-based column packing.[4] Here are several troubleshooting strategies:
Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low (e.g., using 0.1% formic acid) to promote the protonation of Teneligliptin, which will minimize interactions with silanol groups.[4]
Column Choice: Consider using a column with end-capping or one based on hybrid particle technology to reduce the availability of free silanol groups.[4]
Sample Solvent: Dissolve your final extracted sample in a solvent that has a similar or weaker elution strength than your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[4]
Issue 3: High Matrix Effects (Ion Suppression or Enhancement)
Question: I suspect significant matrix effects are impacting my results. How can I confirm and mitigate this?
Answer: Matrix effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte.[5] Here’s a systematic approach to address this issue:
Step 1: Confirm the Matrix Effect
Calculate the Matrix Factor (MF) by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[5]
An MF < 1 indicates ion suppression.
An MF > 1 indicates ion enhancement.
An MF = 1 indicates no matrix effect.
Step 2: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a SIL-IS like Teneligliptin-d8 is the most effective way to compensate for matrix effects.[5] Since it co-elutes and has nearly identical chemical properties to Teneligliptin, it experiences similar ionization suppression or enhancement, allowing for normalization of the signal.[5]
Step 3: Optimize Sample Preparation
If significant matrix effects persist, enhance your sample preparation method to remove interfering components.[5]
Protein Precipitation (PPT): While simple, this method can result in less clean extracts.[5]
Liquid-Liquid Extraction (LLE): LLE generally provides a cleaner extract than PPT.[5]
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences.[5]
Step 4: Modify Chromatographic Conditions
Adjusting the chromatographic method can help separate Teneligliptin from co-eluting matrix components.[5]
Change the analytical column: A column with a different stationary phase may offer better separation.[5]
Adjust the mobile phase gradient: A shallower gradient can improve the resolution between the analyte and interferences.[5]
Data Presentation
Table 1: Comparison of Analytical Methods for Teneligliptin Quantification
Optimization of flow rate and column temperature for Teneligliptin analysis
Technical Support Center: Teneligliptin Analysis Welcome to the technical support center for the chromatographic analysis of Teneligliptin. This guide provides detailed troubleshooting advice and frequently asked questio...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Teneligliptin Analysis
Welcome to the technical support center for the chromatographic analysis of Teneligliptin. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) focused on the critical parameters of flow rate and column temperature.
Recommended Experimental Protocol
Below is a typical starting protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Teneligliptin analysis, based on validated methods.[1][2][3][4] This protocol serves as a baseline for the optimization and troubleshooting discussions that follow.
Effects of Flow Rate and Temperature on Chromatography
Optimizing flow rate and temperature is a balancing act between analysis time, resolution, and system pressure. The following table summarizes the general effects of adjusting these parameters on key chromatographic outcomes.
Parameter Change
Effect on Retention Time (RT)
Effect on Resolution (Rs)
Effect on Backpressure
Effect on Peak Shape (Asymmetry)
Increase Flow Rate
Decreases (Shorter analysis time)
Decreases (Less time for separation)
Increases Significantly
May worsen due to reduced mass transfer efficiency.
Decrease Flow Rate
Increases (Longer analysis time)
Increases (More time for separation)
Decreases Significantly
Generally improves as analyte has more time to interact with the stationary phase.
Increase Temperature
Decreases (Lowers mobile phase viscosity)
Variable (Can improve or reduce selectivity depending on the analytes)
Decreases (Due to lower mobile phase viscosity)
Generally improves due to enhanced mass transfer kinetics.
Decrease Temperature
Increases (Higher mobile phase viscosity)
Variable (Can improve or reduce selectivity)
Increases (Due to higher mobile phase viscosity)
May worsen due to slower kinetics.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Teneligliptin analysis in a direct question-and-answer format.
Q1: My system backpressure is excessively high. Should I adjust the flow rate or temperature?
A: High backpressure is a common issue that can risk damaging your column and pump.
Immediate Action (Flow Rate): The most direct way to reduce pressure is to lower the flow rate. Halving the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) will roughly halve the system pressure. However, this will significantly increase your run time.
Alternative Action (Temperature): Increasing the column temperature (e.g., from 25°C to 35°C or 40°C) will decrease the viscosity of the mobile phase, leading to a noticeable drop in backpressure without changing the flow rate. This is often a preferred method as it can also improve peak shape.
Underlying Cause: Before adjusting, ensure there isn't a blockage in the system (e.g., plugged column frit or guard column), which is a more serious problem.[8][9]
Q2: The retention time for my Teneligliptin peak is shifting between injections. What is the likely cause?
A: Retention time instability points to an inconsistent system.
Temperature Fluctuation: The most common cause is an unstable column temperature. Even small fluctuations in ambient temperature can affect retention time if a column oven is not used or is not functioning correctly. An increase in temperature will decrease retention time, and vice-versa. Robustness studies often check method performance at varied temperatures (e.g., 27°C and 33°C) to assess this effect.[4]
Flow Rate Inconsistency: An unstable pump can deliver a fluctuating flow rate, causing the retention time to drift. Ensure your pump is properly primed, degassed, and maintained.
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take 10-20 column volumes.[8]
Q3: I'm observing poor resolution between Teneligliptin and a known impurity. How can I use flow rate or temperature to improve it?
A: Improving resolution requires enhancing the separation between two peaks.
Adjusting Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) gives the analytes more time to interact with the stationary phase, which typically increases resolution. This is a reliable first step if you can tolerate a longer run time.
Optimizing Temperature: Temperature has a more complex effect on resolution (selectivity). Changing the temperature can alter the interaction kinetics of Teneligliptin and its impurity with the stationary phase differently, potentially increasing or decreasing their separation. You may need to experiment with different temperatures (e.g., 25°C, 30°C, 35°C) to find the optimal selectivity for your specific analyte pair.
Q4: My Teneligliptin peak is showing significant tailing. How can flow rate or temperature help?
A: Peak tailing is often caused by secondary interactions or slow mass transfer.
Increase Temperature: Increasing the column temperature is often very effective at reducing peak tailing. It improves the diffusion rate and speeds up the kinetics of analyte interaction, resulting in a sharper, more symmetrical peak.
Decrease Flow Rate: A slower flow rate can also improve peak shape by allowing more time for interactions to reach equilibrium, but increasing temperature is typically the more powerful tool for this specific issue.
Other Causes: If temperature and flow rate adjustments do not resolve the issue, consider other causes such as residual silanol interactions on the column (which can be mitigated by adjusting mobile phase pH) or column contamination.[9]
Q5: What are the validated ranges for flow rate and temperature in robust Teneligliptin methods?
A: Method validation and robustness studies define the operational limits. Published methods for Teneligliptin have demonstrated robustness by deliberately varying these parameters. For example, a method can be validated with flow rates between 0.9 mL/min and 1.1 mL/min and column temperatures between 27°C and 33°C, with the optimized conditions being 1.0 mL/min and 30°C.[2][4] Staying within such validated ranges ensures reliable and reproducible results.
Optimization Workflow
The following diagram illustrates a logical workflow for optimizing flow rate and temperature for Teneligliptin analysis.
Caption: A logical workflow for optimizing HPLC flow rate and temperature.
Addressing interference in placebo chromatograms for Teneligliptin analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference in placebo chromatograms during the analysis of Teneligliptin. Troubleshooting Guide This g...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference in placebo chromatograms during the analysis of Teneligliptin.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot and resolve issues with placebo interference in your Teneligliptin HPLC analysis.
Question: I am observing a peak in my placebo chromatogram at or near the retention time of Teneligliptin. What should I do?
Answer:
Observing a peak in the placebo chromatogram that interferes with the analyte peak is a common issue in HPLC analysis. This indicates that one or more of the excipients in your formulation, or a contaminant, is co-eluting with Teneligliptin. Follow these steps to identify and eliminate the interference:
Step 1: Initial Verification & System Check
Confirm the Interference: Inject the placebo, a standard solution of Teneligliptin, and a spiked placebo sample. Compare the retention times to confirm that the placebo peak is indeed interfering with the Teneligliptin peak.
Blank Injection: Inject the mobile phase (blank) to ensure the peak is not originating from the solvent, system, or column bleed.[1] If a peak is present in the blank, it points to contamination of the mobile phase or a system issue.
System Suitability: Ensure that your HPLC system meets the system suitability criteria established during method validation. Check parameters like theoretical plates, tailing factor, and resolution.[2]
Step 2: Investigate the Source of Interference
Individual Excipient Analysis: If possible, prepare solutions of each individual excipient used in the placebo formulation and inject them separately. This will help pinpoint the specific excipient causing the interference. Some common excipients that might interfere include polymers or other UV-active substances.[3][4]
Excipient Batch Variation: Different batches of the same excipient can have varying impurity profiles. If you have access to a different batch or lot of the suspected excipient, test it to see if the interference persists.[4]
Sample Preparation: Review your sample preparation procedure. The interference could be an artifact of the extraction or dilution process. Ensure complete dissolution and check for any potential degradation of excipients during sample preparation.[5]
Step 3: Method Modification to Resolve Interference
If the interfering peak cannot be eliminated by addressing the source, you will need to modify your chromatographic method. The goal is to achieve baseline separation between the Teneligliptin peak and the interfering peak.
Mobile Phase Composition:
Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[2][6] A small change can significantly alter selectivity.
Buffer pH: Adjusting the pH of the mobile phase buffer can change the ionization state of Teneligliptin and some interfering compounds, thereby affecting their retention times.
Column Chemistry:
If modifications to the mobile phase are unsuccessful, consider trying a column with a different stationary phase (e.g., a different C18 column from another manufacturer, a C8 column, or a phenyl column).[3] Different column selectivities can resolve co-eluting peaks.
Other Chromatographic Parameters:
Flow Rate: Decreasing the flow rate can sometimes improve resolution.
Column Temperature: Changing the column temperature can affect the retention behavior of different compounds differently.[6]
The following diagram illustrates a logical workflow for troubleshooting placebo interference:
Caption: Troubleshooting workflow for placebo interference.
Frequently Asked Questions (FAQs)
Q1: Is it acceptable to have any peaks in the placebo chromatogram?
A1: Yes, it is acceptable to have peaks in the placebo chromatogram, as many excipients will have some UV absorbance.[4] The critical requirement is that these peaks are well-resolved from the Teneligliptin peak and any specified impurity peaks. There should be no significant interference at the retention time of the analyte.[2]
Q2: My method was validated, but now I'm seeing placebo interference. Why?
A2: This can happen for several reasons:
Change in Excipient Supplier or Batch: The impurity profile of excipients can vary between suppliers and even between different batches from the same supplier.[4]
Column Aging: Over time, the performance of an HPLC column can degrade, leading to loss of resolution.
System Contamination: Contamination in the HPLC system, such as in the injector or detector, can lead to extraneous peaks.[1]
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer pH, can shift retention times and cause peak co-elution.
Q3: Can I just subtract the placebo peak area from my sample peak area?
A3: No, subtracting the placebo peak area is not an acceptable practice in regulated pharmaceutical analysis.[7] The method must be specific, meaning it can unequivocally assess the analyte in the presence of other components.[2] Co-elution can affect the peak shape and integration of the analyte peak, leading to inaccurate results.
Q4: What should I do if the interference is from a degradation product of an excipient?
A4: If you suspect the interference is from an excipient degradant, you should investigate the stability of the placebo formulation under your sample preparation and storage conditions. You may need to adjust your sample preparation procedure (e.g., use lower temperatures, protect from light) or analyze the samples more quickly after preparation. Forced degradation studies on the placebo can help identify potential degradation products.[8]
Experimental Protocols
Below are examples of typical experimental protocols for Teneligliptin analysis. These should be adapted and validated for your specific product and laboratory conditions.
Example 1: RP-HPLC Method for Teneligliptin
This protocol is a composite based on several published methods.[2][5][6]
Instrumentation: A standard HPLC system with a UV detector.
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][5]
Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a ratio like 65:35 (v/v) of buffer to organic. The pH of the buffer is a critical parameter and may need optimization.[2][6]
Standard Solution Preparation: Accurately weigh about 10 mg of Teneligliptin working standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to get a concentration of 1000 µg/mL. Further dilute as needed to prepare working standard solutions.[6]
Placebo Solution Preparation: Accurately weigh a quantity of the placebo powder equivalent to the weight of excipients in a single dosage form. Prepare the solution using the same procedure as for the actual drug product samples.
Specificity Experiment:
Inject the blank (mobile phase) and record the chromatogram.
Inject the placebo solution and record the chromatogram.
Inject the Teneligliptin standard solution and record the chromatogram.
Compare the chromatograms to ensure that no peaks from the blank or placebo interfere with the Teneligliptin peak.
The following diagram shows a typical experimental workflow for specificity analysis:
Caption: Workflow for specificity analysis.
Quantitative Data Summary
The following tables summarize typical chromatographic parameters found in published methods for Teneligliptin analysis. These values can serve as a starting point for method development and troubleshooting.
Table 1: Example Chromatographic Conditions for Teneligliptin Analysis
Strategies for enhancing the stability of Teneligliptin standard solutions
This guide is intended for researchers, scientists, and drug development professionals to provide strategies for enhancing the stability of Teneligliptin standard solutions. It includes troubleshooting advice, frequently...
Author: BenchChem Technical Support Team. Date: December 2025
This guide is intended for researchers, scientists, and drug development professionals to provide strategies for enhancing the stability of Teneligliptin standard solutions. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Q1: My Teneligliptin standard solution is showing unexpected peaks in the chromatogram, suggesting degradation. What are the most common causes?
A1: Teneligliptin is susceptible to degradation under specific conditions. The primary factors that can compromise its stability in solution are exposure to basic (alkaline) conditions, oxidative stress, and high temperatures.[1][2][3][4] Degradation has also been observed under acidic and photolytic (UV light) conditions, although some studies report it to be more stable under acid and light stress compared to other conditions.[1][4][5]
Troubleshooting Steps:
pH: Verify the pH of your solvent or buffer system. Teneligliptin is more stable in neutral or slightly acidic environments. Avoid strongly basic conditions.
Oxidizing Agents: Ensure your solvents and reagents are free from peroxides or other oxidizing agents, as these can cause significant degradation.[1][4][5]
Temperature: Store your Teneligliptin solutions at recommended cool temperatures (e.g., refrigerated or frozen at -20°C) and avoid repeated freeze-thaw cycles.[6] Thermal degradation is a known issue.[1][4][7]
Light Exposure: While Teneligliptin shows some resistance to photolytic degradation, it is best practice to protect solutions from prolonged exposure to direct UV light by using amber vials or covering containers with aluminum foil.[1][5][8][9]
Q2: What are the recommended solvents and storage conditions for preparing Teneligliptin stock solutions?
A2: The choice of solvent and storage temperature is critical for maintaining the stability of Teneligliptin.
Solvents: Methanol is a commonly used solvent for preparing Teneligliptin standard solutions for HPLC analysis.[1][10] Other suitable organic solvents include Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[11] For aqueous-based assays, Teneligliptin hydrobromide hydrate has a solubility of about 2 mg/mL in water and is also soluble in phosphate buffers. It is recommended not to store aqueous solutions for more than one day.[11]
Storage Temperature: For long-term stability, solid Teneligliptin and stock solutions in organic solvents should be stored at -20°C.[6] For solutions in solvent, storage at -80°C can extend stability to 6 months, while at -20°C, it is stable for about one month.[12]
Q3: How can I effectively monitor the stability of my Teneligliptin solution over time?
A3: The most effective way to monitor stability is by using a validated stability-indicating analytical method. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique.[5][11] This method can separate the intact Teneligliptin from its degradation products, allowing for accurate quantification of the parent drug. A typical detection wavelength is around 246 nm.[1][7][13]
Q4: What are the known degradation products of Teneligliptin?
A4: Forced degradation studies have identified several degradation products. Under basic, oxidative, and thermal stress conditions, various degradants are formed.[1][2][4] For example, under basic and thermal stress, products identified as TENE-D1, TENE-D2, and TENE-D3 have been observed.[2] Characterization using techniques like UPLC-MS/MS is often required to identify the exact structures of these products, with major peaks observed at m/z values such as 375.72, 354.30, and 310.30.[1][4]
Quantitative Data: Forced Degradation Studies
The stability of Teneligliptin under various stress conditions has been investigated. The following tables summarize the findings from different studies.
Table 1: Summary of Teneligliptin Degradation under Forced Stress Conditions
After incubation, neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for analysis.[1]
Basic Degradation:
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
Place a vial containing the stock solution in a hot air oven at 69°C for 48 hours.[1][4]
After cooling, dilute the solution with the mobile phase.
Photolytic Degradation:
Expose a vial of the stock solution to UV light (e.g., at 365 nm) in a photostability chamber for 48 hours.[1][4]
Keep a control sample wrapped in aluminum foil to protect it from light.
Analysis: Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of Teneligliptin in the stressed samples to the control sample.
Protocol 2: Representative RP-HPLC Method for Stability Testing
This is an example of an HPLC method that can be used to separate Teneligliptin from its degradation products.
Method refinement for Teneligliptin analysis in the presence of impurities
Welcome to the technical support center for the analysis of Teneligliptin and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analysis of Teneligliptin and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Teneligliptin that I should be aware of during analysis?
A1: The most commonly reported process-related impurities for Teneligliptin are Impurity B and Impurity G.[1][2] Additionally, forced degradation studies have shown that Teneligliptin can degrade under basic, oxidative, and thermal stress conditions, leading to the formation of various degradation products.[3][4][5] It is crucial to have an analytical method that can effectively separate Teneligliptin from these potential impurities and degradants.
Q2: What type of analytical column is best suited for Teneligliptin analysis?
A2: Reversed-phase C18 columns are the most frequently used and effective stationary phases for the separation of Teneligliptin and its impurities.[1][3][6] Commonly cited dimensions are 250 mm x 4.6 mm with a 5 µm particle size, which provides good resolution and peak shape.[1][2][3]
Q3: What is a typical mobile phase composition for the HPLC analysis of Teneligliptin?
A3: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.05M potassium dihydrogen phosphate (pH 4.0) and acetonitrile in a ratio of 80:20 v/v has been shown to provide good separation.[1][2] Another reported mobile phase is a pH 6.0 phosphate buffer and acetonitrile in a 60:40 v/v ratio.[3][4][5] The optimal composition may vary depending on the specific column and impurities being analyzed.
Q4: At what wavelength should I monitor the elution of Teneligliptin and its impurities?
A4: Teneligliptin and its related compounds can be effectively monitored using a UV detector set at approximately 242 nm or 246 nm.[1][3][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Teneligliptin.
Problem 1: Poor resolution between Teneligliptin and its impurities (e.g., Impurity B and Impurity G).
Possible Cause 1: Inappropriate Mobile Phase Composition. The ratio of the organic solvent to the aqueous buffer may not be optimal for separation.
Solution: Methodically vary the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. A slight decrease in the organic solvent percentage can increase retention times and improve the resolution between closely eluting peaks.
Possible Cause 2: Incorrect pH of the Mobile Phase Buffer. The pH of the buffer can significantly affect the ionization state of Teneligliptin and its impurities, thereby altering their retention behavior.
Solution: Adjust the pH of the aqueous buffer. For Teneligliptin, a pH around 4.0 to 6.0 is commonly used.[1][3] Experiment with small pH adjustments (±0.2 units) to see the effect on resolution.
Possible Cause 3: Column Degradation. Over time, the performance of the analytical column can degrade, leading to a loss of resolution.
Solution: If mobile phase optimization does not resolve the issue, try replacing the analytical column with a new one of the same type. Using a guard column can help extend the life of the analytical column.[8]
Problem 2: Peak tailing for the Teneligliptin peak.
Possible Cause 1: Secondary Interactions with the Stationary Phase. Silanol groups on the silica-based C18 column can interact with basic compounds like Teneligliptin, causing peak tailing.
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol groups. Also, ensure the pH of the mobile phase is appropriate.
Possible Cause 2: Sample Overload. Injecting too much sample can lead to peak distortion, including tailing.
Solution: Reduce the concentration of the sample being injected. Linearity studies have shown a range of 100-500 µg/mL to be suitable for Teneligliptin.[3][4]
Possible Cause 3: Column Contamination or Void. The column may be contaminated with strongly retained compounds, or a void may have formed at the head of the column.
Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing it. If a void is suspected, the column may need to be replaced.
Problem 3: Inconsistent retention times.
Possible Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection.
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the analytical run.[8]
Possible Cause 2: Fluctuations in Mobile Phase Composition or Flow Rate. Problems with the HPLC pump or improperly mixed mobile phase can cause retention time shifts.
Solution: Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. It is recommended to freshly prepare and degas the mobile phase daily.
Possible Cause 3: Temperature Fluctuations. Changes in the column temperature can affect retention times.
Solution: Use a column oven to maintain a constant temperature (e.g., 25°C or 30°C) throughout the analysis.[6]
Data Presentation
Table 1: Summary of RP-HPLC Method Parameters for Teneligliptin Analysis
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: 0.05M Potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and Acetonitrile in the ratio of 80:20 v/v.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 242 nm.
Injection Volume: 20 µL.
3. Preparation of Solutions:
Buffer Preparation (0.05M KH2PO4, pH 4.0): Dissolve 6.8 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 4.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 80:20 (v/v). Degas the mobile phase by sonication for 15 minutes.
Standard Stock Solution: Accurately weigh and transfer 25 mg of Teneligliptin reference standard into a 25 mL volumetric flask. Dissolve and make up to the volume with the mobile phase to obtain a concentration of 1000 µg/mL.
Impurity Stock Solution: Accurately weigh and transfer 5 mg each of Impurity B and Impurity G into a 50 mL volumetric flask. Dissolve and make up to the volume with the mobile phase to obtain a concentration of 100 µg/mL for each impurity.
Working Standard Solution: Prepare a working standard solution containing a known concentration of Teneligliptin (e.g., 100 µg/mL) and its impurities (e.g., 1 µg/mL each) by diluting the stock solutions with the mobile phase.
4. System Suitability:
Inject the working standard solution six times.
The relative standard deviation (RSD) for the peak area of Teneligliptin should be not more than 2.0%.
The theoretical plates for the Teneligliptin peak should be more than 2000.
The tailing factor for the Teneligliptin peak should be not more than 2.0.
The resolution between Teneligliptin and the nearest eluting impurity peak should be not less than 2.0.
5. Analysis Procedure:
Inject the blank (mobile phase), followed by the system suitability injections.
Once the system suitability criteria are met, inject the sample solutions.
Identify the peaks of Teneligliptin and its impurities based on their retention times compared to the standard.
Calculate the amount of impurities in the sample.
Visualizations
Caption: Experimental workflow for Teneligliptin analysis by HPLC.
Caption: Logical workflow for troubleshooting common HPLC issues.
Adjusting for matrix effects in Teneligliptin bioanalysis
Welcome to the technical support center for the bioanalysis of Teneligliptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to f...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the bioanalysis of Teneligliptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the challenges encountered during the quantification of Teneligliptin in biological matrices, with a specific focus on adjusting for matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS bioanalysis, and why are they a concern for Teneligliptin quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like Teneligliptin, by co-eluting, undetected compounds from the biological matrix (e.g., plasma, urine).[1][2] These endogenous components can interfere with the analyte's ability to form ions in the mass spectrometer's source, leading to ion suppression (decreased signal) or ion enhancement (increased signal).[3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to erroneous quantification.[4][5]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS), such as Teneligliptin-d8, considered the gold standard for mitigating matrix effects?
A2: A stable isotope-labeled internal standard like Teneligliptin-d8 is theoretically the most suitable choice for LC-MS/MS analysis. Its chemical and physical properties are nearly identical to Teneligliptin, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[6] Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[1] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to more accurate and precise results.[1][6]
Q3: Can Teneligliptin-d8 completely eliminate the impact of matrix effects?
A3: While Teneligliptin-d8 is highly effective at compensating for matrix effects, it may not completely eliminate them.[1] In cases of severe ion suppression, the signal for both the analyte and the internal standard can be significantly reduced, which may impact the sensitivity and the lower limit of quantification (LLOQ).[1] Therefore, it is still crucial to develop robust sample preparation and chromatographic methods to minimize matrix effects from the outset.[1]
Q4: My recovery for Teneligliptin is low and inconsistent. How can this be improved?
A4: Low and inconsistent recovery is often related to the sample extraction procedure.[2] Consider the following optimization strategies:
Optimize Extraction pH: The pH of the sample and the extraction solvent can significantly affect the extraction efficiency of Teneligliptin.[1]
Change Extraction Solvent/Method: If you are using liquid-liquid extraction (LLE), experimenting with different organic solvents may improve recovery. For more complex matrices, switching from protein precipitation (PPT) to LLE or solid-phase extraction (SPE) can yield a cleaner extract and better recovery.[1][2]
Ensure Consistent Procedures: Inconsistent pipetting or variations in vortexing and centrifugation times can lead to variable recovery.[2]
Q5: I am observing poor peak shape (e.g., tailing, broadening) for Teneligliptin. What are the likely causes and solutions?
A5: Poor peak shape can negatively impact integration and, consequently, quantification.[2][7] Common causes and solutions include:
Column Overload: Dilute the sample or reduce the injection volume.[2]
Inappropriate Mobile Phase pH: For Teneligliptin, a slightly acidic mobile phase, often containing 0.1% formic acid, is effective.[2]
Column Contamination: Flush the column with a strong solvent or, if contamination is severe, replace the column.[2]
Secondary Interactions: Residual silanol groups on the column can cause peak tailing. Adding a competing agent like triethylamine to the mobile phase can mitigate this.[2]
Troubleshooting Guide: Adjusting for Matrix Effects
Matrix effects are a primary challenge in LC-MS/MS bioanalysis.[8] This guide provides a systematic approach to identifying, quantifying, and mitigating these effects during Teneligliptin analysis.
Step 1: Quantitatively Assess the Matrix Effect
To address matrix effects, you must first confirm and quantify them. This is achieved by calculating the Matrix Factor (MF) .[1][3]
Method: The matrix factor is determined by comparing the peak area of an analyte spiked into a blank, extracted matrix (post-extraction spike) with the peak area of the analyte in a neat solution (mobile phase or reconstitution solvent) at the same concentration.[1]
Calculation:
Matrix Factor (MF) = (Peak Area in Post-Extraction Spiked Blank Matrix) / (Peak Area in Neat Solution)
Interpretation:
MF = 1: No matrix effect.
MF < 1: Ion suppression.
MF > 1: Ion enhancement.
Step 2: Optimize Sample Preparation for Cleaner Extracts
The most effective way to reduce matrix effects is to remove the interfering endogenous components from the biological matrix.[9][10]
Method
Description
Advantages
Disadvantages
Protein Precipitation (PPT)
A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[1]
Chromatographic separation can be optimized to resolve Teneligliptin from co-eluting matrix components.[7][8]
Adjust the Mobile Phase Gradient: A shallower or modified gradient can improve the resolution between Teneligliptin and interfering peaks.[1]
Change the Analytical Column: Using a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) can alter selectivity and separate the analyte from interferences.[1]
Increase Chromatographic Run Time: A longer run time can provide better separation, though this will reduce throughput.[1]
Step 4: Employ a Stable Isotope-Labeled Internal Standard
Using a SIL-IS like Teneligliptin-d8 is the most reliable method to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[1][6] The SIL-IS co-elutes with the analyte and is affected by matrix interferences in the same way, allowing for accurate correction of the signal.[1]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a common starting point for Teneligliptin bioanalysis due to its simplicity.[11]
Sample Aliquoting: Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[11]
Internal Standard Spiking: Add 10 µL of the Teneligliptin-d8 internal standard working solution (e.g., 100 ng/mL in methanol).[11]
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.[11]
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[11]
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[11]
Supernatant Transfer: Carefully transfer the clear supernatant to a new clean tube.[11]
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.[11]
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[11]
Analysis: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.[11]
Protocol 2: LC-MS/MS Analytical Method Parameters
The following table summarizes typical starting parameters for the LC-MS/MS analysis of Teneligliptin. Optimization is recommended for specific instrumentation and applications.
Parameter
Typical Value / Condition
LC System
High-Performance Liquid Chromatography (HPLC) or UHPLC system
Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[11] By inhibiting the DPP-4 enzyme, it prevents the degradation of incretin hormones like GLP-1 and GIP.[15] This increases active incretin levels, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control.[11][15]
Caption: Signaling pathway of DPP-4 inhibition by Teneligliptin.
General Workflow for Teneligliptin Bioanalysis
The diagram below outlines the key steps involved in the quantification of Teneligliptin in a biological matrix, from sample receipt to final data analysis.
Caption: General experimental workflow for Teneligliptin bioanalysis.
A Head-to-Head Clinical Showdown: Teneligliptin vs. Sitagliptin for Type 2 Diabetes
A comprehensive comparison for researchers and drug development professionals. In the landscape of oral hypoglycemic agents, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone in the management of ty...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive comparison for researchers and drug development professionals.
In the landscape of oral hypoglycemic agents, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus. This guide provides a detailed, data-driven comparison of two prominent DPP-4 inhibitors, Teneligliptin and Sitagliptin (B1680988), based on head-to-head clinical trial data.
Efficacy in Glycemic Control
Multiple head-to-head clinical trials have demonstrated the comparable efficacy of Teneligliptin and Sitagliptin in improving glycemic control. These studies, employing rigorous methodologies, provide valuable quantitative data on key diabetic parameters.
Glycated Hemoglobin (HbA1c) Reduction
A randomized, double-blind, non-inferiority trial in Korean patients with type 2 diabetes inadequately controlled with metformin (B114582) and glimepiride (B1671586) showed that Teneligliptin (20 mg/day) was non-inferior to Sitagliptin (100 mg/day) in reducing HbA1c levels over 24 weeks.[1][2] Both drugs led to statistically significant reductions from baseline.[1][2] Similarly, a 12-week prospective, open-label, randomized study in Indian patients found significant HbA1c reductions with both drugs.[3][4]
Study Type
Teneligliptin Dosage
Sitagliptin Dosage
Mean Change in HbA1c from Baseline (Teneligliptin)
Reductions in fasting plasma glucose were also comparable between the two agents in several studies. The Korean non-inferiority trial reported significant FPG reductions for both Teneligliptin and Sitagliptin, with no statistically significant difference between the groups.[1] An observational study, however, suggested a significantly greater reduction in FPG with Teneligliptin at 8 and 12 weeks.[5]
Statistically significant decrease at 8 & 12 weeks (p<0.05, p<0.001)
Less significant decrease compared to Teneligliptin
Statistically significant in favor of Teneligliptin at 8 & 12 weeks
Teneligliptin showed a significantly greater reduction in FPG.[5]
Postprandial Glucose (PPG) Reduction
The impact on postprandial glucose levels has shown some variability across studies. A prospective, randomized study in Indian patients demonstrated significant reductions in postprandial blood glucose for both drugs, with no significant difference between them.[3][4] Conversely, a Bayesian network meta-analysis suggested that Sitagliptin might have a slight advantage in reducing 2-hour postprandial glucose (2h PPG).[5][6]
Both drugs significantly reduced PPBG, with no significant difference between them.[3][4]
Bayesian network meta-analysis
10, 20, 40 mg/day
100 mg/day
Weaker efficacy in reducing 2h PPG compared to Sitagliptin.[6]
-
Sitagliptin showed a trend towards better 2h PPG reduction.[5][6]
Safety and Tolerability Profile
Both Teneligliptin and Sitagliptin are generally well-tolerated, with a low risk of adverse events.
Overall Adverse Events and Hypoglycemia
Head-to-head trials report similar rates of adverse events and hypoglycemia for both drugs.[1][2][4] The Korean non-inferiority trial found no significant difference in the incidence of adverse events (61.76% for Teneligliptin vs. 62.24% for Sitagliptin) or hypoglycemia (31.37% for Teneligliptin vs. 28.57% for Sitagliptin).[1][2]
Rates of adverse events and hypoglycemia were similar.[1][2]
Prospective, open-label, randomized study
Not specified
Not specified
Not specified
Not specified
Both gliptins were well-tolerated with no difference in the number of adverse events.[4]
Experimental Protocols
The clinical studies cited in this guide employed rigorous methodologies to ensure the validity and reliability of their findings. Below are summaries of typical experimental protocols used in these head-to-head comparisons.
Randomized Controlled Trial (RCT) Protocol
A randomized, double-blind, non-inferiority trial is a gold standard for comparing the efficacy of two active drugs.[5]
Patient Population: Adult patients with type 2 diabetes who have inadequate glycemic control despite being on a stable dose of other oral antidiabetic agents like metformin and glimepiride. Typically, patients with HbA1c levels ranging from 7.0% to 11.0% are included.[5]
Study Design: A multicenter, randomized, double-blind, parallel-group, non-inferiority study design is often used.[5] Patients are randomly assigned in a 1:1 ratio to receive either Teneligliptin or Sitagliptin for a predefined duration, such as 24 weeks.[5]
Dosage: Teneligliptin is commonly administered at a dose of 20 mg once daily, while Sitagliptin is given at 100 mg once daily.[5]
Efficacy Endpoints: The primary endpoint is typically the change in HbA1c from baseline to the end of the treatment period.[5] Secondary endpoints often include the change in fasting plasma glucose (FPG) and the proportion of patients achieving target HbA1c levels (e.g., <7.0%).[5]
Data Analysis: The non-inferiority of Teneligliptin to Sitagliptin is assessed by constructing a 95% confidence interval for the difference in the mean change of HbA1c.[5]
Crossover Study Protocol
A crossover design allows for within-subject comparison, which can reduce the impact of inter-individual variability.[5]
Patient Population: Drug-naïve patients with type 2 diabetes are often recruited for these studies.[5]
Study Design: In a typical two-period, two-sequence crossover design, patients are randomly allocated to receive either Teneligliptin (e.g., 20 mg/day) or Sitagliptin (e.g., 50-100 mg/day) for a set period (e.g., 7 days). Following a washout period (if applicable), patients are then switched to the other treatment for the same duration.[5]
Data Collection: Efficacy parameters are measured at the end of each treatment period. Continuous glucose monitoring (CGM) may be used to evaluate glucose fluctuations.[5]
Primary Endpoint: A common primary endpoint is the maximum glucose level after a standardized meal (e.g., supper).[5]
Mechanism of Action and Signaling Pathway
Both Teneligliptin and Sitagliptin belong to the class of DPP-4 inhibitors. Their therapeutic effect is mediated by inhibiting the dipeptidyl peptidase-4 enzyme.[5] This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-4, these drugs increase the bioavailability of active GLP-1 and GIP.[5] This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[5]
A Comprehensive Guide to the Validation of RP-HPLC Methods for Teneligliptin Analysis Following ICH Q2(R1) Guidelines
The development of robust and reliable analytical methods is a cornerstone of pharmaceutical quality control. For Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellit...
Author: BenchChem Technical Support Team. Date: December 2025
The development of robust and reliable analytical methods is a cornerstone of pharmaceutical quality control. For Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed analytical technique.[1] The validation of these methods according to the International Council for Harmonisation (ICH) Q2(R1) guidelines ensures that the analytical procedure is suitable for its intended purpose, providing accurate and precise results.[2][3][4] This guide provides a comparative overview of various validated RP-HPLC methods for Teneligliptin, presenting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Chromatographic Conditions
The selection of appropriate chromatographic conditions is critical for achieving optimal separation and quantification of Teneligliptin. A comparison of different validated methods reveals a range of successful approaches.
The ICH Q2(R1) guideline outlines key validation parameters that must be assessed to ensure the reliability of an analytical method.[2] The following tables summarize the performance of different RP-HPLC methods for Teneligliptin across these parameters.
System Suitability
System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.
Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for key validation experiments as per ICH Q2(R1) guidelines.
1. Linearity Study
Objective: To determine the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Procedure:
Prepare a stock solution of Teneligliptin reference standard of a known concentration.
From the stock solution, prepare a series of at least five dilutions covering the expected concentration range of the samples.
Inject each dilution in triplicate into the HPLC system.
Record the peak area for each injection.
Plot a graph of the mean peak area versus the corresponding concentration.
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line. An R² value of ≥ 0.995 is generally considered acceptable.[2]
2. Accuracy (Recovery) Study
Objective: To determine the closeness of the measured value to the true value.
Procedure:
Prepare a placebo (matrix without the analyte) sample.
Spike the placebo with known amounts of Teneligliptin reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[10]
Prepare each concentration level in triplicate.
Analyze the prepared samples using the developed RP-HPLC method.
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100. The recovery is typically expected to be within 98.0% to 102.0%.[10]
3. Precision (Repeatability and Intermediate Precision) Study
Objective: To assess the degree of scatter between a series of measurements.
Procedure:
Repeatability (Intra-day Precision):
Prepare a minimum of six samples at 100% of the test concentration or nine samples covering the specified range (three concentrations, three replicates each).[4]
Analyze these samples on the same day under the same experimental conditions.
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
Intermediate Precision (Inter-day Precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Calculate the %RSD for the combined data from both days. The acceptance criterion for precision is typically a %RSD of not more than 2%.[8]
4. Specificity Study
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.
Procedure:
Analyze a placebo sample to ensure no interfering peaks at the retention time of Teneligliptin.
Analyze samples of Teneligliptin that have been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that the degradation products do not interfere with the quantification of Teneligliptin.
If available, analyze samples containing known impurities of Teneligliptin.
The peak purity of the Teneligliptin peak should be evaluated using a photodiode array (PDA) detector to confirm its homogeneity.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow of the RP-HPLC method validation process for Teneligliptin in accordance with ICH Q2(R1) guidelines.
A Comparative Analysis of Teneligliptin's Binding Mode with Other DPP-4 Inhibitors
A deep dive into the structural interactions and kinetic properties that differentiate Teneligliptin in the landscape of gliptin-based diabetes therapy. In the management of type 2 diabetes mellitus, dipeptidyl peptidase...
Author: BenchChem Technical Support Team. Date: December 2025
A deep dive into the structural interactions and kinetic properties that differentiate Teneligliptin in the landscape of gliptin-based diabetes therapy.
In the management of type 2 diabetes mellitus, dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," have emerged as a cornerstone of oral antihyperglycemic therapy. These agents function by preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion. While all DPP-4 inhibitors share this common mechanism, their chemical structures, binding modes to the DPP-4 enzyme, and resulting pharmacokinetic and pharmacodynamic profiles exhibit notable differences. This guide provides a comparative study of Teneligliptin's binding characteristics against other prominent DPP-4 inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Unique Structural and Binding Features of Teneligliptin
Teneligliptin is distinguished by its unique and rigid 'J-shaped' structure, which is formed by five contiguous rings.[1][2][3] This structural conformation plays a crucial role in its potent and sustained inhibition of the DPP-4 enzyme. A key feature of Teneligliptin's interaction is its "anchor-lock domain," which facilitates a strong binding affinity.[2][3]
The DPP-4 enzyme possesses several subsites that are crucial for inhibitor binding: S1, S2, S1', S2', and the S2 extensive subsite.[4][5] Based on their interactions with these subsites, DPP-4 inhibitors are broadly classified into three classes.[2][4]
Class 1: These inhibitors, such as Vildagliptin and Saxagliptin, primarily bind to the S1 and S2 subsites.[2][4]
Class 2: This class, which includes Alogliptin and Linagliptin, interacts with the S1, S2, and the additional S1' and S2' subsites.[2][4]
Class 3: Teneligliptin, along with Sitagliptin, belongs to this class, characterized by binding to the S1, S2, and the S2 extensive subsite.[2][4][6]
It is this interaction with the S2 extensive subsite that is believed to contribute to the more extensive and potent DPP-4 inhibition observed with Class 3 inhibitors.[2][4]
Comparative Binding Interactions
While both Teneligliptin and Sitagliptin are Class 3 inhibitors, studies have indicated that Teneligliptin exhibits a five-fold higher activity than Sitagliptin.[4][6] This enhanced potency is attributed to several factors. The unique 'J-shaped' structure of Teneligliptin results in a smaller entropy loss upon binding to the DPP-4 enzyme.[6] Furthermore, Teneligliptin forms a hydrogen bond between its carbonyl group and the side chain of Asn710 at the S2 subsite.[6] Crucially, the "anchor lock domain" of Teneligliptin engages in strong hydrophobic interactions with the S2 extensive subsite, which may contribute to its prolonged duration of action.[2][6]
Linagliptin and Teneligliptin are noted to have larger interaction energies and consequently higher inhibitory activities compared to Alogliptin and Sitagliptin, which is attributed to stronger cumulative hydrophobic interactions within the DPP-4 active site.[5][7]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of DPP-4 inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.
DPP-4 inhibitor (e.g., Sitagliptin as a positive control)
Test compounds (Teneligliptin and other gliptins)
96-well black microplate
Fluorescence microplate reader
Procedure:
Reagent Preparation: Prepare solutions of the DPP-4 enzyme, substrate, and various concentrations of the test inhibitors and control in the assay buffer.
Assay Setup: In a 96-well plate, add the assay buffer, DPP-4 enzyme solution, and the different concentrations of the inhibitors to their designated wells. Include wells for 100% enzyme activity (enzyme and buffer only) and blank wells (buffer only).
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.[1]
Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the enzymatic reaction.
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) kinetically over a set period at 37°C.[10][11]
Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence signal. The percent inhibition is determined for each inhibitor concentration relative to the uninhibited control. The IC50 value is then calculated by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.
Analysis of Binding Kinetics using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique used to measure the real-time association and dissociation of inhibitors to their target enzyme, providing insights into the binding kinetics.[12][13][14][15]
Objective: To determine the association rate constant (k_on), dissociation rate constant (k_off), and equilibrium dissociation constant (K_D) of DPP-4 inhibitors.
Materials:
SPR instrument
Sensor chip (e.g., CM5)
Recombinant human DPP-4
Amine coupling kit (NHS, EDC, ethanolamine)
Running buffer (e.g., HBS-EP)
DPP-4 inhibitors
Procedure:
DPP-4 Immobilization: The DPP-4 enzyme is immobilized on the sensor chip surface using standard amine coupling chemistry.[14]
Binding Analysis: A continuous flow of running buffer is passed over the sensor chip. Different concentrations of the DPP-4 inhibitor (analyte) are injected over the surface for a specific duration (association phase), followed by a period of buffer flow without the inhibitor (dissociation phase).[14]
Data Analysis: The changes in the refractive index at the sensor surface are recorded as a sensorgram. The association (k_on) and dissociation (k_off) rate constants are obtained by fitting this data to a suitable binding model, such as a 1:1 Langmuir binding model. The equilibrium dissociation constant (K_D) is then calculated as the ratio of k_off/k_on.[14]
Visualizing the Pathways and Workflows
Caption: Mechanism of action of DPP-4 inhibitors like Teneligliptin.
Caption: Workflow for DPP-4 Binding Kinetics Analysis using SPR.
A Comparative Guide to the Cross-Validation of Analytical Methods for Teneligliptin Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) is fundamental to ensuring the safety and efficacy of pharmaceutical p...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) is fundamental to ensuring the safety and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of various analytical methods for the quantification of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. A critical aspect of analytical method lifecycle management is cross-validation, which ensures the consistency and reliability of results when a method is transferred between different laboratories or when two different methods are used to analyze the same samples. This document outlines the performance characteristics of several common analytical techniques and provides detailed experimental protocols to facilitate method replication and inter-laboratory cross-validation.
Comparative Analysis of Validated Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as pharmacokinetic studies, routine quality control, or stability testing. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection, High-Performance Thin-Layer Chromatography (HPTLC), and UV-Spectrophotometry are the most widely employed techniques for Teneligliptin quantification.[1][2] The following tables summarize the key performance parameters of these validated methods, providing a basis for comparison.
Table 1: Comparison of RP-HPLC Methods for Teneligliptin Quantification
The LC-MS/MS method demonstrates superior sensitivity and specificity, along with the capability of simultaneous metabolite quantification, making it the preferred choice for pharmacokinetic studies.[12][13] The RP-HPLC method, while less sensitive, offers a robust and cost-effective alternative for routine analysis where metabolite quantification is not necessary.[13]
Experimental Protocols
Detailed methodologies are essential for the successful replication and cross-validation of analytical assays. Below are representative experimental protocols for RP-HPLC and UV-Spectrophotometric methods.
Protocol 1: RP-HPLC Method
This protocol is based on a validated method for the determination of Teneligliptin in bulk and pharmaceutical formulations.[5]
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector, such as the Analytical Technologies HPLC-3000 series.[5]
Column: Cosmosil C18 (250mm x 4.6ID, Particle size: 5 micron).[5]
Mobile Phase Preparation:
Prepare a phosphate buffer by dissolving 1.36g of Potassium dihydrogen orthophosphate & 2 ml of triethylamine in 800ml of HPLC grade water.[5]
Adjust the pH to 3 with orthophosphoric acid and make up the volume to 1000ml with HPLC grade water.[5]
The mobile phase consists of Methanol and the prepared Phosphate buffer in a ratio of 70:30 (v/v).[5]
Sonicate the mobile phase for 15 minutes and filter through a 0.45 µm membrane filter.[5]
Standard Stock Solution Preparation:
Accurately weigh 10mg of Teneligliptin and transfer it into a 10ml volumetric flask.[5]
Dissolve and make up the volume with the mobile phase to obtain a primary stock solution of 1000µg/ml.[5]
Teneligliptin: A Comparative Analysis of Cost-Effectiveness in Type 2 Diabetes Mellitus Management
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the cost-effectiveness of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, for the tre...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the cost-effectiveness of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, for the treatment of type 2 diabetes mellitus (T2DM). By synthesizing data from pharmacoeconomic studies and clinical trials, this document aims to offer an objective resource for evaluating Teneligliptin's performance against other oral hypoglycemic agents.
Executive Summary
Teneligliptin has emerged as a cost-effective treatment option for T2DM, particularly in markets like India and Japan. Clinical evidence suggests that Teneligliptin exhibits comparable efficacy in glycemic control to other DPP-4 inhibitors, such as sitagliptin, vildagliptin, and linagliptin, but often at a lower acquisition cost.[1][2][3][4] When compared to older generation oral hypoglycemic agents like the sulfonylurea glimepiride, the cost-effectiveness of Teneligliptin is more nuanced. While some studies indicate that glimepiride may be a more cost-effective initial add-on therapy to metformin in certain patient populations due to its lower price[5][6][7][8][9], Teneligliptin offers potential advantages such as a lower risk of hypoglycemia and weight neutrality.[4] The choice between Teneligliptin and its alternatives is therefore dependent on a variety of factors including local drug pricing, healthcare system perspectives, and individual patient characteristics.
Data Presentation
The following tables summarize the available quantitative data from various studies, comparing the cost and effectiveness of Teneligliptin with other oral hypoglycemic agents.
Table 1: Cost-Effectiveness of Teneligliptin vs. Other DPP-4 Inhibitors
A prospective, observational, comparative study design is commonly employed to assess the cost-effectiveness of Teneligliptin in a real-world setting.[7][17][18]
Objective: To compare the cost-effectiveness of Teneligliptin in combination with metformin versus an alternative therapy (e.g., glimepiride with metformin) in patients with T2DM.
Study Population: Patients with a diagnosis of T2DM who are inadequately controlled on metformin monotherapy. Inclusion criteria typically include a baseline HbA1c level above a certain threshold (e.g., >7.0%). Exclusion criteria often include patients with type 1 diabetes, severe renal or hepatic impairment, and pregnant or lactating women.
Intervention: Patients are randomized to receive either Teneligliptin (e.g., 20 mg once daily) as an add-on to metformin or the comparator drug (e.g., glimepiride 1 mg once daily) in addition to their existing metformin regimen.
Data Collection:
Cost Data: Direct medical costs are collected, including the acquisition cost of the drugs, physician consultation fees, and costs of laboratory investigations (e.g., HbA1c, FPG, postprandial blood glucose - PPBG).
Effectiveness Data: Clinical outcomes are measured at baseline and at specified follow-up intervals (e.g., 3, 6, and 12 months). The primary effectiveness measures are typically the reduction in HbA1c, FPG, and PPBG from baseline.
Analysis:
Average Cost-Effectiveness Ratio (ACER): This is calculated by dividing the average cost of treatment by the average clinical effectiveness (e.g., average reduction in HbA1c).
Incremental Cost-Effectiveness Ratio (ICER): This is calculated as the difference in the cost of the two interventions divided by the difference in their effectiveness. The ICER represents the additional cost per unit of health gain.
Statistical Analysis: Appropriate statistical tests (e.g., t-tests, ANOVA) are used to compare the cost and effectiveness outcomes between the treatment groups.
In Vitro DPP-4 Inhibition Assay
This assay is used to determine the inhibitory potency of Teneligliptin on the DPP-4 enzyme.
Principle: The assay measures the enzymatic activity of DPP-4 by quantifying the cleavage of a synthetic substrate that releases a fluorescent or colorimetric signal upon cleavage. The presence of an inhibitor like Teneligliptin reduces the signal in a concentration-dependent manner.
Materials:
Recombinant human DPP-4 enzyme.
Fluorogenic or chromogenic DPP-4 substrate (e.g., Gly-Pro-AMC).
Teneligliptin and other comparator DPP-4 inhibitors.
Assay buffer.
Microplate reader (fluorometer or spectrophotometer).
Procedure:
A series of dilutions of Teneligliptin and comparator inhibitors are prepared.
The DPP-4 enzyme is pre-incubated with the inhibitors or vehicle control in the assay buffer.
The enzymatic reaction is initiated by adding the DPP-4 substrate.
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
The fluorescence or absorbance is measured using a microplate reader.
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathways
Caption: Mechanism of action of DPP-4 inhibitors like Teneligliptin.
Experimental Workflows
Caption: A typical workflow for a cost-effectiveness analysis study.
Logical Relationships
Caption: Logical relationships in the comparative analysis of Teneligliptin.
A Comparative Guide to Validated Stability-Indicating Methods for Teneligliptin
For researchers, scientists, and drug development professionals, the validation of a stability-indicating analytical method is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical products. Thi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the validation of a stability-indicating analytical method is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comparative overview of various validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The stability-indicating nature of these methods ensures that the drug can be accurately quantified in the presence of its degradation products.
This guide summarizes key quantitative performance data from multiple studies, details common experimental protocols for method validation, and provides a visual workflow for the validation process, all in accordance with International Council for Harmonisation (ICH) guidelines.
Comparative Analysis of Validated RP-HPLC Methods
The following table summarizes the validation parameters of different stability-indicating RP-HPLC methods developed for the quantification of Teneligliptin, either alone or in combination with other drugs. This allows for a direct comparison of their performance characteristics.
Detailed methodologies are crucial for the replication and verification of scientific findings. Below are the typical experimental protocols for key validation experiments as described in the cited literature.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on Teneligliptin under various stress conditions as per ICH guidelines.[1]
Acid Degradation: A sample of Teneligliptin is treated with 0.1 N HCl and refluxed at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[1][6] The solution is then neutralized with 0.1 N NaOH.
Alkali Degradation: A sample is treated with 0.1 N NaOH and refluxed under similar conditions to acid degradation.[1][7] The solution is subsequently neutralized with 0.1 N HCl.
Oxidative Degradation: The drug sample is exposed to a solution of hydrogen peroxide (e.g., 3-20% v/v) at a controlled temperature for a specific duration.[1][6]
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 69°C) for an extended period (e.g., 48 hours).[6]
Photostability: The drug sample is exposed to UV light (e.g., at 365 nm) for a defined period to assess its sensitivity to light.[6]
Specificity
The specificity of the method is evaluated by analyzing a placebo and a standard solution of Teneligliptin. The chromatograms are observed to ensure that there are no interfering peaks from excipients at the retention time of Teneligliptin.[1] The separation of the drug peak from the degradation product peaks in the forced degradation samples further confirms the specificity.
Linearity
To determine the linearity of the method, a series of standard solutions of Teneligliptin are prepared at different concentrations.[3][4] Each solution is injected into the HPLC system, and the peak areas are recorded. A calibration curve is then constructed by plotting the peak area versus the concentration. The correlation coefficient (r²) is calculated to assess the linearity.[3][4]
Accuracy
The accuracy of the method is determined by recovery studies.[2] A known amount of standard Teneligliptin is added to a pre-analyzed sample solution at different concentration levels (e.g., 50%, 100%, and 150%).[8] The samples are then analyzed, and the percentage recovery of the added drug is calculated.
Precision
Precision is evaluated at two levels:
Repeatability (Intra-day Precision): The precision of the method is determined by analyzing a specific concentration of Teneligliptin multiple times on the same day under the same experimental conditions.[4]
Intermediate Precision (Inter-day Precision): The analysis is repeated on different days by different analysts to assess the reproducibility of the method.[4]
The relative standard deviation (%RSD) of the results is calculated to express the precision.
Validation Workflow
The following diagram illustrates the logical workflow for the validation of a stability-indicating method for Teneligliptin.
Caption: Workflow for validating a stability-indicating analytical method.
Comparative assessment of the renoprotective effects of different DPP-4 inhibitors
For Researchers, Scientists, and Drug Development Professionals Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, have garnered significant attention for their potential renoprotective effec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, have garnered significant attention for their potential renoprotective effects in the setting of diabetic kidney disease (DKD). Beyond their glucose-lowering capabilities, these agents appear to exert beneficial effects on the kidney through various mechanisms, including anti-inflammatory, anti-fibrotic, and anti-oxidative stress pathways. This guide provides a comparative assessment of the renoprotective effects of different DPP-4 inhibitors, supported by experimental data from preclinical and clinical studies, to aid researchers and drug development professionals in their understanding and evaluation of these compounds.
Executive Summary
Preclinical and clinical evidence suggests that DPP-4 inhibitors as a class can mitigate key pathological processes in diabetic nephropathy. The primary mechanisms involve both glucagon-like peptide-1 (GLP-1)-dependent and -independent pathways. While direct head-to-head comparative studies are limited, available data point to potential differences in the efficacy and mechanisms of action among individual DPP-4 inhibitors. Linagliptin, in particular, has been extensively studied for its potent anti-fibrotic effects, largely attributed to its distinct pharmacokinetic profile of predominantly non-renal excretion. Other inhibitors, including sitagliptin, vildagliptin, saxagliptin, and alogliptin, have also demonstrated renoprotective properties, although their comparative efficacy remains an area of active investigation.
Comparative Data on Renoprotective Outcomes
The following tables summarize quantitative data from preclinical and clinical studies, offering a comparative look at the effects of different DPP-4 inhibitors on key markers of renal function and damage. It is important to note that direct comparisons should be interpreted with caution due to variations in experimental models and clinical trial designs.
Table 1: Preclinical Studies in Models of Diabetic Nephropathy
DPP-4 Inhibitor
Animal Model
Key Renoprotective Outcomes
Reference
Linagliptin
Streptozotocin (STZ)-induced diabetic rats
Reduced albuminuria, glomerulosclerosis, and tubulointerstitial fibrosis.[1]
The renoprotective effects of DPP-4 inhibitors are mediated through a complex interplay of signaling pathways. A central mechanism is the inhibition of the pro-fibrotic Transforming Growth Factor-β (TGF-β) pathway.[2][12]
Figure 1: Simplified signaling pathway of DPP-4 inhibitor-mediated renoprotection.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative assessment of DPP-4 inhibitors' renoprotective effects.
Induction of Diabetic Nephropathy in Rodent Models
A common method to induce type 1 diabetes and subsequent nephropathy is through the administration of streptozotocin (STZ).
Figure 2: Experimental workflow for inducing diabetic nephropathy with STZ.
Measurement of Glomerular Filtration Rate (GFR)
GFR, a key indicator of kidney function, can be measured in conscious mice using fluorescein isothiocyanate (FITC)-inulin clearance.[2][10][13][14][15]
Procedure:
A single bolus of FITC-inulin is injected intravenously.
Blood samples are collected at multiple time points (e.g., 3, 5, 7, 10, 15, 35, 55, and 75 minutes) via the saphenous vein.
Plasma is separated by centrifugation.
The fluorescence of FITC-inulin in plasma samples is measured using a fluorometer.
GFR is calculated based on the clearance kinetics of plasma FITC-inulin using a two-compartment model.[13]
Assessment of Albuminuria
The urinary albumin-to-creatinine ratio (UACR) is a standard measure of albuminuria.
Procedure:
Urine samples are collected from mice housed in metabolic cages.
Urinary albumin concentration is determined using an enzyme-linked immunosorbent assay (ELISA) kit specific for rodent albumin.
Urinary creatinine concentration is measured using a colorimetric assay.
UACR is calculated by dividing the albumin concentration (in mg) by the creatinine concentration (in g).
Histopathological Analysis of Renal Fibrosis
Immunohistochemical staining for key fibrotic markers like collagen IV is used to assess the extent of renal fibrosis.[16][17][18][19][20]
Procedure:
Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
Paraffin-embedded kidney sections (4 μm) are deparaffinized and rehydrated.
Antigen retrieval is performed (e.g., using citrate buffer).
Sections are incubated with a primary antibody against collagen IV.
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
The signal is visualized using a chromogen (e.g., diaminobenzidine), resulting in a brown stain where collagen IV is present.
Sections are counterstained with hematoxylin.
The stained area is quantified using image analysis software.
Western Blot Analysis of Fibrotic and Signaling Proteins
Western blotting is employed to quantify the expression of specific proteins involved in fibrosis and related signaling pathways (e.g., TGF-β, Smad).
Figure 3: General workflow for Western blot analysis.
Conclusion and Future Directions
The available evidence strongly supports the renoprotective effects of DPP-4 inhibitors in the context of diabetic kidney disease. These agents have been shown to reduce albuminuria and attenuate renal fibrosis through multiple signaling pathways, most notably by inhibiting the TGF-β cascade. While all DPP-4 inhibitors share a common mechanism of action, differences in their pharmacokinetic profiles and potentially in their pleiotropic effects may lead to variations in their renoprotective efficacy.
A critical gap in the current literature is the lack of extensive head-to-head comparative studies in relevant preclinical models of diabetic nephropathy and in large-scale clinical trials. Such studies are crucial for elucidating the relative renoprotective benefits of individual DPP-4 inhibitors and for guiding clinical decision-making. Future research should focus on direct comparative efficacy studies, exploring the differential effects of these agents on key renal outcomes and their modulation of various signaling pathways. A deeper understanding of these differences will ultimately enable a more personalized approach to the treatment of diabetic kidney disease.
Precision in Teneligliptin Analysis: A Comparative Guide to Inter-day and Intra-day Studies
For researchers, scientists, and professionals in drug development, the precision of an analytical method is a critical parameter for ensuring the reliability and reproducibility of results. This guide provides a compara...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the precision of an analytical method is a critical parameter for ensuring the reliability and reproducibility of results. This guide provides a comparative overview of inter-day and intra-day precision studies for the quantitative analysis of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The data presented is compiled from various validated High-Performance Liquid Chromatography (HPLC) methods.
Understanding Analytical Precision
Precision in an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1][2] It is typically expressed as the relative standard deviation (%RSD). Precision studies are categorized into:
Intra-day Precision (Repeatability): This assesses the precision over a short period (within the same day) by the same analyst using the same equipment.[3]
Inter-day Precision (Intermediate Precision): This evaluates the precision over a longer period (on different days), and may also involve different analysts, equipment, or reagents.[4]
According to ICH guidelines, a %RSD of not more than 2.0% is generally considered acceptable for the precision of an analytical method for the assay of a drug substance.[5][6]
Comparative Analysis of Precision Studies
The following tables summarize the inter-day and intra-day precision data for Teneligliptin from various RP-HPLC analytical methods. These studies demonstrate the high precision of the methods for the quantification of Teneligliptin in bulk and pharmaceutical dosage forms.
Table 1: Inter-day and Intra-day Precision of Teneligliptin Analysis
Analytical Method
Analyte(s)
Concentration(s) Tested (µg/mL)
Intra-day Precision (%RSD)
Inter-day Precision (%RSD)
Reference
RP-HPLC
Teneligliptin
30
Not explicitly stated, but overall precision RSD < 2.0%
The data consistently shows that the analytical methods for Teneligliptin, both alone and in combination with other drugs, exhibit excellent precision with %RSD values well below the accepted limit of 2.0%.
Experimental Protocols
The following are representative experimental protocols for the determination of Teneligliptin precision, based on the cited literature.
Protocol 1: RP-HPLC Method for Teneligliptin[5]
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
Column: Cosmosil C18 (250mm x 4.6ID, 5 micron particle size).
Mobile Phase: A mixture of Methanol and Phosphate buffer (pH 3.0) in a ratio of 70:30 (v/v).
Flow Rate: 1.0 mL/min.
Detection Wavelength: 246 nm.
Injection Volume: 20 µL.
Standard Solution Preparation: A stock solution of Teneligliptin (1000 µg/mL) is prepared in the mobile phase. Working standards are prepared by appropriate dilution.
Intra-day Precision: The repeatability of the method was assessed by performing six replicate injections of a 100% concentration solution (30 µg/mL of Teneligliptin) on the same day. The %RSD was then calculated.
Inter-day Precision: The intermediate precision was evaluated by analyzing the same concentration solution on two different days, with three injections each day. The %RSD was calculated from the mean of the six injections.
Protocol 2: RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin[4]
Instrumentation: An HPLC system with a UV-Visible detector.
Column: Kromasil C18 (250 x 4.6 mm, 5 µm).
Mobile Phase: A mixture of buffer, acetonitrile, and methanol in the ratio of 65:25:10 (v/v/v).
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Column Temperature: 30°C.
Intra-day Precision (Intermediate Precision): Six replicate injections of the sample solution were made on the same day, and the %RSD of the peak areas was calculated.
Inter-day Precision (Method Precision): Sample solutions were injected six times on six different days, and the %RSD of the peak areas was recorded.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting inter-day and intra-day precision studies for an analytical method.
Comparative analysis of the safety profiles of Teneligliptin and other gliptins
An Objective Guide for Researchers and Drug Development Professionals The dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). Their me...
Author: BenchChem Technical Support Team. Date: December 2025
An Objective Guide for Researchers and Drug Development Professionals
The dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). Their mechanism of action, which involves enhancing the incretin system, offers effective glycemic control with a generally low risk of hypoglycemia.[1] Within this class, Teneligliptin has emerged as a widely used agent, particularly in several Asian countries. This guide provides a detailed comparative analysis of the safety profile of Teneligliptin against other commonly prescribed gliptins, such as Sitagliptin, Vildagliptin, Linagliptin, and Saxagliptin, supported by data from clinical trials, meta-analyses, and real-world surveillance studies.
Executive Summary of Comparative Safety
Teneligliptin demonstrates a safety and tolerability profile that is largely comparable to other DPP-4 inhibitors. Key areas of comparison include cardiovascular outcomes, renal safety, risk of hypoglycemia, and concerns regarding pancreatitis. A notable distinguishing feature of Teneligliptin is its dual route of excretion, which allows for its use in patients with all stages of renal impairment without the need for dose adjustment, a significant advantage in the diabetic patient population prone to kidney disease.[2][3]
Cardiovascular Safety Profile
Large-scale cardiovascular outcome trials (CVOTs) have been pivotal in establishing the cardiovascular safety of the DPP-4 inhibitor class. The consensus from these trials is that DPP-4 inhibitors, as a class, do not increase the risk of major adverse cardiovascular events (MACE) compared to placebo in patients with T2DM and high cardiovascular risk.[4][5][6]
While a dedicated large-scale CVOT for Teneligliptin is not as prominent as those for some other gliptins (e.g., SAVOR-TIMI 53 for Saxagliptin, TECOS for Sitagliptin, EXAMINE for Alogliptin), available evidence from various clinical studies and real-world data supports its cardiovascular safety.[2][3] Some studies even suggest potential positive effects on cardiovascular markers, such as improvements in left ventricular diastolic function and endothelial function.[2][7] A retrospective population-based study in Korea found that Teneligliptin was not associated with an increased risk of mortality or cardiovascular outcomes, including hospitalization for heart failure, when compared to sulfonylureas.[8]
A meta-analysis of six major CVOTs involving 52,520 patients treated with other DPP-4 inhibitors showed a neutral effect on most major cardiovascular events, including myocardial infarction, stroke, and cardiovascular death.[6][9] There was, however, a noted non-significant increase in the risk for hospitalization for heart failure in the pooled data.[6]
Table 1: Comparative Cardiovascular Safety Outcomes (DPP-4 Inhibitor Class vs. Placebo/Comparator)
Outcome
DPP-4 Inhibitor Class (Pooled Data from CVOTs) Risk Ratio (95% CI)
Teneligliptin (vs. Sulfonylurea) Hazard Ratio (95% CI)
Note: Data for the DPP-4 inhibitor class is pooled from trials primarily involving sitagliptin, saxagliptin, alogliptin, and linagliptin. Teneligliptin data is from a real-world study comparing it against sulfonylureas, not placebo.
Renal Safety and Dosing Considerations
A key differentiator for Teneligliptin is its safety profile in patients with renal impairment. Due to its dual route of excretion (renal and hepatic), Teneligliptin can be administered at the standard dose of 20 mg once daily across all stages of chronic kidney disease (CKD), including to patients on dialysis, without requiring dose adjustment.[11][12] This simplifies treatment regimens for a vulnerable patient subgroup.
In contrast, other gliptins often require dose adjustments based on the estimated glomerular filtration rate (eGFR):
Sitagliptin: Dose reduction required for moderate to severe renal impairment.
Vildagliptin: Dose reduction required for moderate to severe renal impairment.
Saxagliptin: Dose reduction required for moderate to severe renal impairment.
Linagliptin: Similar to Teneligliptin, it is primarily excreted via the enterohepatic system and does not require dose adjustment in renal impairment.
A post-marketing surveillance study (RUBY) in Japan involving over 11,000 patients confirmed that Teneligliptin was well-tolerated in patients at all stages of renal impairment, with no significant differences in the adverse drug reaction (ADR) profile between subgroups.[11][12]
Risk of Hypoglycemia
The risk of hypoglycemia with DPP-4 inhibitors is inherently low because their mechanism of stimulating insulin secretion is glucose-dependent.[13] Multiple meta-analyses and clinical trials have shown that Teneligliptin, when used as monotherapy or in combination with metformin, does not significantly increase the risk of hypoglycemia compared to placebo.[14][15][16]
The risk of hypoglycemia is comparable across the gliptin class. A real-world study directly comparing Teneligliptin to sulfonylureas demonstrated a significantly lower risk of hypoglycemic events with Teneligliptin (HR 0.68).[10] The risk can, however, increase when any DPP-4 inhibitor is used in combination with agents known to cause hypoglycemia, such as sulfonylureas or insulin.[16]
The potential association between incretin-based therapies and pancreatic adverse events has been a topic of extensive investigation and debate. Early post-marketing reports raised concerns for the entire DPP-4 inhibitor class.[17]
However, a large and updated meta-analysis of 165 randomized controlled trials found that DPP-4 inhibitors were not associated with an increased risk of pancreatitis (OR 1.13) or pancreatic cancer (OR 0.86).[18] This finding is consistent across the individual molecules within the class. While some observational studies have suggested a possible link, data from large, prospectively designed CVOTs have not substantiated this concern.[19][20] Currently, available evidence does not support a definitive causal association between Teneligliptin or other DPP-4 inhibitors and pancreatitis or pancreatic cancer.[18] Nevertheless, it remains a potential adverse reaction listed in the product information for all DPP-4 inhibitors, and these drugs should be discontinued if pancreatitis is suspected.[17]
Signaling Pathways and Experimental Workflows
DPP-4 Inhibition Signaling Pathway
The primary mechanism of action for all gliptins is the inhibition of the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, gliptins increase the circulating levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon secretion from pancreatic α-cells.
Caption: Mechanism of action of DPP-4 inhibitors (Gliptins).
Experimental Workflow for a Cardiovascular Outcome Trial (CVOT)
The safety of new antidiabetic drugs is rigorously assessed through large-scale, randomized, placebo-controlled CVOTs, particularly for high-risk populations. The workflow for such a trial is standardized to ensure robust and unbiased results.
Caption: Standard workflow for a cardiovascular outcome trial (CVOT).
Experimental Protocols
Protocol for Adjudication of Major Adverse Cardiovascular Events (MACE)
The determination of MACE in CVOTs is a critical process that requires a standardized and unbiased approach to prevent misclassification.[5]
Objective: To systematically and consistently identify and classify potential cardiovascular events as primary or secondary endpoints.
Committee: An independent Clinical Endpoint Committee (CEC), composed of expert cardiologists and neurologists blinded to treatment allocation, is established.
Event Identification: Investigators at clinical sites report all potential endpoint events, including all deaths, myocardial infarctions (MIs), strokes, hospitalizations for unstable angina, and heart failure events, to a central coordinating center.
Dossier Compilation: For each potential event, the coordinating center compiles a comprehensive dossier containing de-identified source documents. This includes hospitalization records, physician notes, ECGs, cardiac enzyme results, imaging reports (e.g., angiography, CT, MRI), and autopsy reports.
Adjudication Process:
Each event dossier is independently reviewed by at least two CEC members.
If the reviewers agree on the event classification, the adjudication is complete.
If there is disagreement, the case is presented to the full CEC for discussion and final consensus adjudication.
Data Analysis: Only CEC-adjudicated events are included in the final statistical analysis of the trial.
Protocol for Assessment of Hypoglycemia in Clinical Trials
Assessing the risk of hypoglycemia is a key safety endpoint for any antidiabetic agent.[21]
Objective: To quantify and classify the incidence of hypoglycemic events.
Event Reporting: All participants are educated on the symptoms of hypoglycemia and instructed to report any such events to the investigator. Self-monitoring of blood glucose (SMBG) is typically required.
Classification of Hypoglycemia:
Severe Hypoglycemia: An event requiring the assistance of another person to administer carbohydrates, glucagon, or take other corrective actions. Plasma glucose measurement may not be available, but neurologic recovery following the resolution of symptoms is considered sufficient evidence.[13]
Documented Symptomatic Hypoglycemia: An event during which typical symptoms of hypoglycemia are accompanied by a measured plasma glucose concentration ≤ 70 mg/dL (3.9 mmol/L).
Asymptomatic Hypoglycemia: An event not accompanied by typical symptoms of hypoglycemia but with a measured plasma glucose concentration ≤ 70 mg/dL (3.9 mmol/L).
Data Collection: Investigators record the date, time, symptoms, blood glucose level (if available), severity, and treatment for each reported hypoglycemic event in the electronic Case Report Form (eCRF).
Statistical Analysis: The incidence and event rate of hypoglycemia (overall, severe, and documented symptomatic) are calculated and compared between the treatment and control arms.
Conclusion
Teneligliptin exhibits a safety profile that is consistent with the established profile of the DPP-4 inhibitor class. It is generally well-tolerated, with a low risk of hypoglycemia and a neutral impact on cardiovascular outcomes.[2][15] Its primary distinguishing safety feature is its suitability for use in patients with any degree of renal impairment without dose modification, offering a significant clinical advantage over several other gliptins.[11] While the risk of pancreatitis remains a class-wide consideration, extensive analysis of data from large randomized controlled trials does not indicate a significant increased risk.[18] For researchers and drug development professionals, Teneligliptin stands as a safe and effective option within the gliptin class, with a particularly favorable profile for patients with concomitant chronic kidney disease.
Proper Disposal of Teneligliptin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are integral to laboratory safety and environmental stewardship. Teneligliptin, a dipeptidyl...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are integral to laboratory safety and environmental stewardship. Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, requires meticulous handling and disposal to prevent environmental contamination and ensure compliance with regulatory standards. This guide provides a step-by-step operational plan for the proper disposal of Teneligliptin and associated materials in a laboratory setting.
Core Disposal Procedures
The primary methods for the disposal of Teneligliptin involve controlled incineration or transfer to a licensed chemical destruction facility.[1][2] It is imperative to adhere to all federal, state, and local regulations governing pharmaceutical waste.[2][3][4][5] Under no circumstances should Teneligliptin be discharged into sewer systems or allowed to contaminate waterways, soil, or food supplies.[1][6]
**Step-by-Step Disposal Protocol
1. Initial Assessment and Segregation:
Identify all expired, excess, or unwanted Teneligliptin materials.
Treat Teneligliptin as a dedicated chemical waste product.[3]
Carefully segregate Teneligliptin waste, including any contaminated items like personal protective equipment (PPE), from other laboratory waste streams to prevent cross-contamination.[2][3]
2. Containment and Labeling:
Collect all Teneligliptin waste into suitable, sealed, and clearly labeled containers to prevent any leakage or spillage.[1][2][3]
The container must be clearly marked with the chemical name "Teneligliptin" and any appropriate hazard warnings.
3. On-Site Storage (Prior to Disposal):
Store the contained waste in a designated, secure, and well-ventilated area.
Keep the storage area cool and protected from direct sunlight and any sources of ignition.[2]
Ensure the waste is stored away from incompatible materials, such as strong oxidizing agents.[2]
4. Professional Disposal:
Engage a licensed and certified hazardous material disposal company that specializes in chemical and pharmaceutical waste.[2][3][7]
Provide the disposal company with the Safety Data Sheet (SDS) for Teneligliptin to ensure they are fully informed of the material's properties.[2]
5. Handling of Contaminated Materials:
Packaging: Dispose of contaminated packaging in the same manner as the product itself.[2] Containers may be triple-rinsed (or an equivalent method) and then offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill or through controlled incineration.[1][2]
Spill Management: In the event of a spill, take immediate steps to prevent the material from entering drains, water courses, or soil.[2][4] Absorb the spill using an inert, non-combustible material (e.g., diatomite, universal binders) and collect it for disposal according to the procedures outlined above.[2][4]
Data on Disposal Methodologies
Disposal Method
Key Considerations
Regulatory Compliance
Controlled Incineration
The preferred method for complete destruction.[2] The facility must be equipped with an afterburner and scrubber to manage emissions and neutralize harmful off-gases.[2][3]
Must be performed by a licensed facility in accordance with federal, state, and local environmental regulations.
Chemical Destruction Plant
An alternative to incineration where the material is treated and disposed of by a licensed facility.[2]
Requires a licensed chemical waste disposal company to handle transport and destruction.
Sanitary Landfill
Only applicable for appropriately prepared packaging (e.g., punctured to prevent reuse) and not for the chemical product itself.[1][2]
Subject to local landfill regulations and waste acceptance criteria.
Experimental Protocols
Currently, there are no standardized experimental protocols cited in the search results specifically for the disposal of Teneligliptin. The procedural guidance is derived from safety data sheets and general guidelines for pharmaceutical waste management. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed information.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of Teneligliptin in a laboratory environment.
Safeguarding Researchers: A Comprehensive Guide to Handling Teneligliptin
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Teneligliptin. It is intended for all laboratory personnel, including researchers, scientists,...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Teneligliptin. It is intended for all laboratory personnel, including researchers, scientists, and drug development professionals, to ensure a safe working environment and proper management of this active pharmaceutical ingredient.
While some safety data sheets (SDS) classify Teneligliptin as a non-hazardous substance, others indicate it can cause skin and eye irritation.[1][2] Therefore, adopting a cautious approach and adhering to the following personal protective equipment (PPE) and handling guidelines is essential.
Personal Protective Equipment (PPE) Requirements
A summary of recommended personal protective equipment when handling Teneligliptin is provided below. Consistency in the application of these measures is key to minimizing exposure risk.
PPE Category
Specification
Rationale
Eye Protection
Safety goggles with side-shields
To prevent eye contact with Teneligliptin powder or solutions, which can cause serious eye irritation.[1][2]
Hand Protection
Chemical-impermeable gloves (e.g., nitrile)
To prevent skin contact, as Teneligliptin can cause skin irritation.[1][2]
Body Protection
Impervious clothing, such as a lab coat
To protect skin and personal clothing from contamination.[1]
Respiratory Protection
Use in a well-ventilated area. If dust or aerosols may be generated, a suitable respirator or a full-face respirator should be used.
To avoid inhalation of the powder, which may cause respiratory irritation.[2][3][4]
Experimental Protocol: Safe Handling and Disposal of Teneligliptin
The following step-by-step protocol outlines the necessary procedures for the safe handling of Teneligliptin from receipt to disposal.
1. Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks.
Store Teneligliptin in a tightly closed container in a cool, dry, and well-ventilated area.[2]
Keep it away from strong acids/alkalis and strong oxidizing/reducing agents.[3]
2. Handling and Preparation:
Always handle Teneligliptin in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[3][4]
Don appropriate PPE as specified in the table above.
Avoid direct contact with skin, eyes, and clothing.[3]
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do so. Seek prompt medical attention.[1][3]
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[3] A physician should be consulted.[1][3]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[3]
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.[3]
4. Spill Management:
For spills, wear full personal protective equipment.[3]
Prevent the substance from entering drains or water courses.[3]
Absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders).[5]
Collect the absorbed material into a suitable, closed container for disposal.[4]
5. Disposal Plan:
Dispose of Teneligliptin and any contaminated materials as chemical waste in accordance with all federal, state, and local regulations.[6]
Do not mix with general laboratory trash or dispose of down the drain.[6]
The recommended method of disposal is through a licensed hazardous material disposal company or by controlled incineration in a facility equipped with an afterburner and scrubber.[4][5][6]
Contaminated packaging should be disposed of in the same manner as the product itself.[5]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of procedures for safely managing Teneligliptin within a laboratory setting.
Caption: Workflow for the safe handling and disposal of Teneligliptin.